2-Piperidinecarboxamide, (R)-
描述
BenchChem offers high-quality 2-Piperidinecarboxamide, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxamide, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2R)-piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBESZRBTVIOD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(R)-2-Piperidinecarboxamide: Structural Dynamics, Synthesis, and Pharmacological Mechanisms
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the realm of stereoselective drug design, the piperidine ring serves as a ubiquitous scaffold. Among its functionalized derivatives, (R)-2-Piperidinecarboxamide (CAS: 78088-51-4) stands out as a critical chiral building block and a pharmacologically active entity in its own right [1]. Structurally related to blockbuster local anesthetics such as bupivacaine and ropivacaine, the (R)-enantiomer exhibits distinct stereoselective binding affinities, particularly concerning voltage-gated sodium channels (VGSCs) [1].
This whitepaper provides an in-depth technical analysis of the chemical properties, pharmacological mechanisms, and validated synthetic methodologies for (R)-2-Piperidinecarboxamide. As a Senior Application Scientist, I have structured this guide to not only detail how to synthesize and characterize this molecule but to explain the causality behind the physicochemical behaviors and experimental choices.
Chemical Identity and Structural Properties
The pharmacological efficacy of chiral drugs is heavily dictated by their three-dimensional spatial arrangement. Biological systems are inherently chiral; thus, the enantiomers of a molecule often exhibit drastically different pharmacokinetic and toxicological profiles—a concept known as the eutomer (active) versus distomer (inactive/toxic) paradigm [1].
(R)-2-Piperidinecarboxamide features a saturated six-membered nitrogen heterocycle (piperidine) with a carboxamide group positioned at the C2 carbon. The (R)-configuration at this stereocenter dictates the precise vector of the carboxamide hydrogen bond donors and acceptors, which is critical for target receptor docking.
Table 1: Physicochemical Parameters
| Property | Value |
| Chemical Name | (R)-2-Piperidinecarboxamide |
| CAS Registry Number | 78088-51-4 [2] |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| Stereocenter | C2 (Absolute R-configuration) |
| Hydrogen Bond Donors | 2 (Amine N-H, Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Amine N) |
| Fraction Csp3 | 0.83 (High degree of saturation) |
Pharmacological Profile: Mechanism of Action
The primary molecular targets for (R)-2-Piperidinecarboxamide and its derivatives are Voltage-Gated Sodium Channels (VGSCs) , which are fundamental to the propagation of action potentials in excitable tissues [1].
Causality of Stereoselective Blockade
Unlike extracellular pore blockers (e.g., tetrodotoxin), (R)-2-Piperidinecarboxamide acts as a state-dependent intracellular blocker . The molecule traverses the lipid bilayer (facilitated by its lipophilic piperidine core) and binds to the intracellular portion of the VGSC.
The mechanism relies heavily on stabilizing the inactivated state of the channel. Once a nerve stimulus causes the channel to open (depolarization) and subsequently inactivate, the (R)-enantiomer binds with high affinity to the inactivated conformation. This binding prevents the channel from returning to the resting state, thereby reducing the pool of available channels for subsequent action potentials—a phenomenon known as use-dependent blockade [1]. The R-configuration ensures the optimal geometry for hydrophobic interactions and halogen/hydrogen bonding within the intracellular receptor pocket.
Fig 1: State-dependent blockade of VGSCs by (R)-2-Piperidinecarboxamide.
Analytical Characterization of Enantiomeric Purity
To ensure the efficacy and safety of (R)-2-Piperidinecarboxamide in drug development, rigorous validation of its enantiomeric excess (ee) is mandatory. A self-validating analytical workflow employs orthogonal techniques to confirm both purity and absolute configuration.
Table 2: Analytical Methodologies for Chiral Validation
| Analytical Technique | Primary Purpose | Mechanistic Causality |
| Chiral HPLC | Quantification of Enantiomeric Excess (ee) | Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, create transient, diastereomeric interactions with the enantiomers, resulting in distinct retention times [1]. |
| Circular Dichroism (CD) | Absolute Configuration Determination | Measures the differential absorption of left and right circularly polarized light. The Cotton effects correlate directly to the spatial arrangement of chromophores relative to the C2 chiral center [1]. |
| Polarimetry | Bulk Optical Purity | Measures the macroscopic optical rotation of polarized light. While less structurally informative than CD, it provides rapid confirmation of the dominant enantiomer in a bulk sample [1]. |
Asymmetric Synthesis Protocol
The synthesis of enantiopure (R)-2-piperidinecarboxamide requires strict control over reaction conditions to prevent racemization at the alpha-chiral center (C2). The most robust and scalable approach utilizes (R)-pipecolic acid as the chiral pool precursor [3].
Step-by-Step Methodology
Step 1: Amine Protection (N-Boc Formation)
-
Procedure: Dissolve (R)-pipecolic acid in a 1:1 mixture of 1M NaOH and 1,4-dioxane. Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir at room temperature for 12 hours. Acidify with 1M KHSO₄ and extract with ethyl acetate.
-
Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, the subsequent activation of the carboxylic acid in Step 2 would lead to rapid intermolecular self-condensation (polymerization). The Boc group is chosen because it withstands the basic conditions of amidation and can be cleaved under mild acidic conditions that do not threaten the amide bond.
Step 2: Carboxylic Acid Activation
-
Procedure: Dissolve N-Boc-(R)-pipecolic acid in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) at 0°C. Stir for 30 minutes to form the active ester.
-
Causality: Activating the carboxylic acid via an acid chloride (e.g., using SOCl₂) is highly prone to causing racemization at the adjacent C2 chiral center via ketene intermediate formation. The use of EDC/HOBt forms a stable, yet reactive, benzotriazole ester that suppresses racemization while maintaining high coupling efficiency.
Step 3: Amidation
-
Procedure: To the activated ester solution, add Ammonium chloride (NH₄Cl) followed by N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 18 hours. Quench with water and extract with dichloromethane (DCM).
-
Causality: Using NH₄Cl and DIPEA generates ammonia in situ at a controlled rate. This avoids the logistical and safety hazards of using pressurized ammonia gas while ensuring complete conversion of the active ester to N-Boc-(R)-2-piperidinecarboxamide.
Step 4: Deprotection and Isolation
-
Procedure: Dissolve the purified N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) at 0°C and stir for 2 hours. Concentrate under reduced pressure. Neutralize the resulting TFA salt using a basic ion-exchange resin to yield the free base of (R)-2-Piperidinecarboxamide.
-
Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the newly formed primary carboxamide. Ion-exchange neutralization prevents the use of strong aqueous bases that could potentially degrade the product.
Fig 2: Asymmetric synthesis workflow of enantiopure (R)-2-Piperidinecarboxamide.
References
-
Khairnar, L. B. "Synthetic Studies Towards Pipecolic Acid and its Derivatives." Ph.D. Thesis, National Chemical Laboratory, University of Pune. Available at:[Link]
A Technical Guide to the Stereoisomers of 2-Piperidinecarboxamide: (R) vs. (S)
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] When substituted at the 2-position with a carboxamide group, a chiral center is created, giving rise to the (R)- and (S)-enantiomers of 2-piperidinecarboxamide. These stereoisomers, while identical in chemical formula and connectivity, possess distinct three-dimensional arrangements that can lead to profoundly different pharmacological and toxicological profiles. This in-depth technical guide explores the critical differences between (R)- and (S)-2-piperidinecarboxamide, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereospecific synthesis, analytical differentiation, and divergent biological activities of these enantiomers, underscoring the paramount importance of stereochemical purity in modern drug design and development.
Introduction: The Significance of Chirality in Drug Action
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology.[2] Biological systems, from enzymes to receptors, are inherently chiral, composed of L-amino acids and D-sugars. This creates a stereospecific environment where the three-dimensional structure of a drug molecule dictates its interaction with its biological target.[3] Consequently, the two enantiomers of a chiral drug can exhibit marked differences in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug).
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[3] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of understanding and controlling stereochemistry in drug development.[3]
The 2-piperidinecarboxamide core is a versatile building block in the synthesis of a wide range of bioactive molecules, particularly those targeting neurological disorders.[4] The stereochemistry at the 2-position of the piperidine ring is a crucial determinant of the pharmacological activity of its derivatives.[5] This guide will provide a detailed examination of the differences between the (R)- and (S)-enantiomers of 2-piperidinecarboxamide, offering insights into their synthesis, analysis, and biological implications.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (R)- and (S)-2-piperidinecarboxamide is a critical step in their evaluation. Several strategies can be employed, broadly categorized as asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. A common approach involves the use of chiral starting materials, such as enantiomerically pure pipecolic acid ((R)- or (S)-2-piperidinecarboxylic acid).[6]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of enantiopure 2-piperidinecarboxamide.
Once enantiopure pipecolic acid is obtained, it can be converted to the corresponding carboxamide through standard amide bond formation reactions.[5] This typically involves activating the carboxylic acid group, for instance, by converting it to an acid chloride or using a coupling reagent, followed by reaction with ammonia.[5]
Chiral Resolution of Racemic Mixtures
Alternatively, a racemic mixture of 2-piperidinecarboxamide can be synthesized and then separated into its individual enantiomers. A common and effective method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.[5][7]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic 2-piperidinecarboxamide in a suitable solvent. Add an equimolar amount of a chiral acid (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid) to the solution.[7] The reaction between the basic piperidine nitrogen and the acidic resolving agent forms two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, including solubility, one of the diastereomeric salts will be less soluble and will crystallize out of the solution.[5] This can be encouraged by slowly cooling the solution or by adding a less polar co-solvent.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., NaOH) to remove the chiral resolving agent, yielding the enantiomerically pure 2-piperidinecarboxamide.[5] The resolving agent can often be recovered and reused.
Analytical Techniques for Enantiomeric Differentiation
Confirming the enantiomeric purity of the synthesized or resolved 2-piperidinecarboxamide is crucial. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Typical Chiral HPLC Parameters:
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) or protein-based (e.g., α1-acid glycoprotein)[10][11] |
| Mobile Phase | Normal Phase: n-hexane/ethanol or isopropanol[10] |
| Detector | UV-Vis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereotopicity, leading to separate signals for each enantiomer in the NMR spectrum.[8][12] For example, reacting the piperidine nitrogen with a chiral derivatizing agent like Mosher's acid chloride forms diastereomeric amides that will exhibit distinct NMR signals.[12]
Polarimetry
Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can measure this optical rotation, providing a straightforward method to distinguish between the (R)- and (S)-isomers, often designated as dextrorotatory (+) and levorotatory (-). However, this method does not provide information on enantiomeric purity if a mixture is present.
Divergent Pharmacological Profiles
The stereochemistry of the 2-piperidinecarboxamide scaffold is a critical determinant of its pharmacological activity.[5] In many instances, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the target protein.[5]
Case Study: Antimalarial Activity
In the development of inhibitors for the Plasmodium falciparum 20S proteasome (Pf20Sβ5), a target for antimalarial drugs, a piperidine carboxamide series was investigated.[13] It was discovered that the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer, underscoring the profound impact of stereochemistry on biological activity.[13]
Ion Channel Modulation
Derivatives of (R)-2-piperidinecarboxamide are known for their inhibitory effects on voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials.[5] The (R)-configuration is often crucial for high-affinity binding to the intracellular portion of these channels.[5] Additionally, these compounds can modulate the activity of various potassium channels, contributing to both their therapeutic effects and potential side effects.[5]
Receptor Binding
The stereocenter at the 2-position influences the orientation of the carboxamide group and any substituents on the piperidine ring. This, in turn, affects the molecule's ability to fit into the binding pocket of a target receptor. For example, in a series of multi-target antipsychotic agents, the specific stereochemistry of piperidine derivatives was crucial for achieving high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[5]
Logical Flow of Stereochemistry's Impact on Drug Action:
Caption: Influence of stereochemistry on drug-target interactions.
Implications for Drug Development and Regulatory Considerations
The significant differences in the biological activities of (R)- and (S)-2-piperidinecarboxamide enantiomers have profound implications for drug development. It is no longer sufficient to develop and test a racemic mixture. Regulatory agencies such as the FDA and EMA now strongly encourage, and often require, the development of single-enantiomer drugs.[9]
Key Considerations in Drug Development:
-
Stereoselective Synthesis: Developing a robust and scalable stereoselective synthesis is crucial for producing the desired enantiomer in high purity.
-
Analytical Method Validation: Validated analytical methods for determining enantiomeric purity are essential for quality control throughout the manufacturing process.
-
Pharmacological and Toxicological Profiling: Each enantiomer should be profiled independently to determine its pharmacodynamic, pharmacokinetic, and toxicological properties.
-
Chiral Stability: It is important to assess whether the desired enantiomer is stable under physiological conditions and during storage, or if it is prone to racemization.
Conclusion
The (R)- and (S)-enantiomers of 2-piperidinecarboxamide, while structurally similar, are distinct chemical entities with the potential for vastly different biological activities. A thorough understanding of their stereospecific synthesis, analytical separation, and pharmacological profiles is paramount for any research or drug development program involving this important chemical scaffold. The principles of stereochemistry are not merely academic; they are a critical component of modern, rational drug design that ultimately leads to safer and more effective medicines. The continued exploration of the unique properties of each enantiomer of 2-piperidinecarboxamide and its derivatives will undoubtedly uncover new therapeutic opportunities.
References
-
Long, J. P., et al. (1988). Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: preparation and biological activities. Drug Design and Delivery, 3(1), 49-56. Retrieved from [Link]
-
Balakumar, C., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Retrieved from [Link]
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]
-
Golebiewski, W. M., & Szelejewski, W. (1995). Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Retrieved from [Link]
-
Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 656-663. Retrieved from [Link]
-
Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Retrieved from [Link]
-
Vasilev, A. A., & Kutyrev, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2773. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2000). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]
-
SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
5z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Retrieved from [Link]
-
ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]
-
Matlock, J. V., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8260-8265. Retrieved from [Link]
- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
ResearchGate. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
Yeh, J. Z., et al. (1979). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 210(2), 229-237. Retrieved from [Link]
-
De Fenza, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1648. Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Jiang, J., et al. (2019). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(11), 1546-1552. Retrieved from [Link]
-
El-Sherif, Z. A., & El-Zein, M. (1993). Chiral separation of nipecotic acid amides. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 799-805. Retrieved from [Link]
-
IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]
-
Li, X., et al. (2018). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules, 23(11), 2901. Retrieved from [Link]
-
ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Retrieved from [Link]
-
Chemistry with Dr Ellis. (2020, November 5). Drug action and enantiomers [Video]. YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Piperidinecarboxamide, (R)- | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-Piperidinecarboxamide: A Comprehensive Technical Guide on Chemical Identifiers, Synthesis, and Pharmacological Applications
Introduction and Structural Significance
In the landscape of modern drug discovery, stereochemistry is an absolute determinant of pharmacological efficacy and toxicological safety. As a Senior Application Scientist, I frequently encounter scaffolds where a single chiral center dictates the entire biological profile of a drug candidate. (R)-2-Piperidinecarboxamide is a prime example of such a scaffold.
Widely utilized as a critical chiral building block, this molecule is structurally foundational to several local anesthetics and target-specific therapeutics[1]. The piperidine ring provides a versatile, basic framework, while the carboxamide group at the 2-position serves as a primary hydrogen bond donor/acceptor[1]. Crucially, the (R)-configuration at the chiral center governs its stereoselective interactions with complex biological targets, such as voltage-gated sodium channels[2].
Chemical Identity & Quantitative Parameters
Before initiating any synthetic or analytical workflow, it is imperative to establish the exact chemical identifiers of the raw material. The following table summarizes the core quantitative and structural parameters for (R)-2-piperidinecarboxamide.
| Chemical Identifier | Value | Reference |
| Chemical Name | (R)-2-Piperidinecarboxamide | [1] |
| CAS Number | 78088-51-4 | [1],[3] |
| Molecular Formula | C6H12N2O | [1] |
| Molecular Weight | 128.17 g/mol | [1],[4] |
| InChI Key | XIMBESZRBTVIOD-RXMQYKEDSA-N | [2],[4] |
Pharmacological Rationale & Stereoselective Targeting
The rationale for isolating and utilizing the (R)-enantiomer lies in the inherent chirality of biological systems. Enzymes, receptors, and ion channels possess highly specific, three-dimensional binding pockets[2].
For (R)-2-piperidinecarboxamide and its derivatives, the primary mechanism of action involves the stereoselective blockade of Voltage-Gated Sodium Channels (VGSCs) [2]. These compounds penetrate the cell membrane and bind to the intracellular portion of the VGSC[2]. The (R)-configuration stabilizes the channel in its inactivated state, effectively halting the initiation and propagation of action potentials—the fundamental mechanism behind local anesthesia[2].
Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies heavily rely on the precise spatial arrangement of this enantiomer to predict binding modes and design novel analogs with enhanced potency and selectivity[1],[5].
Mechanism of action: Stereoselective blockade of voltage-gated sodium channels (VGSC).
Synthesis and Resolution Protocols
To obtain enantiopure (R)-2-piperidinecarboxamide, laboratories typically employ one of two methodologies: direct asymmetric synthesis from a chiral precursor, or the resolution of a racemic mixture[5]. Below are the self-validating protocols for both approaches, detailing the causality behind each experimental choice.
Protocol A: Resolution via Diastereomeric Salt Formation
Causality & Rationale: Enantiomers have identical physical properties, making direct separation impossible. By reacting the basic racemic amine with a chiral resolving acid, we form diastereomeric salts[5]. Because diastereomers have distinct physical properties (specifically, differential solubility), they can be separated via fractional crystallization[5].
-
Salt Formation: Dissolve racemic 2-piperidinecarboxamide in a polar organic solvent (e.g., ethanol). Slowly add an equimolar amount of a chiral resolving acid (e.g., (+)-tartaric acid) under continuous stirring at 60°C until homogeneous.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 24 hours. The less soluble diastereomeric salt containing the (R)-enantiomer will selectively precipitate[5].
-
Filtration: Isolate the crystals via vacuum filtration. Wash with minimal cold solvent to remove the mother liquor containing the (S)-enantiomer salt.
-
Free Base Regeneration: Suspend the crystals in water and adjust the pH to >10 using NaOH. This neutralizes the resolving acid, liberating the free (R)-2-piperidinecarboxamide base.
-
Extraction: Extract the aqueous phase with dichloromethane. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Self-Validating Check: Determine the enantiomeric excess (ee) using chiral HPLC. If ee < 98%, perform a secondary recrystallization.
Workflow for chiral resolution of (R)-2-piperidinecarboxamide via fractional crystallization.
Protocol B: Asymmetric Synthesis via (R)-Pipecolic Acid Amidation
Causality & Rationale: Direct amidation of enantiopure (R)-pipecolic acid preserves the stereocenter. Converting the carboxylic acid to an activated intermediate lowers the activation energy for nucleophilic attack by ammonia, ensuring high yields without racemization[5].
-
Activation: Dissolve (R)-pipecolic acid in anhydrous dichloromethane under argon. Add a coupling reagent (e.g., EDC·HCl/HOBt) and a non-nucleophilic base (DIPEA) to form the activated ester[5].
-
Amidation: Introduce a solution of ammonia dropwise at 0°C to prevent exothermic degradation and side reactions[5].
-
Quenching & Extraction: Warm to room temperature, quench with saturated aqueous NaHCO3, and extract into the organic phase.
-
Purification: Concentrate and purify via flash column chromatography.
Analytical Validation: Confirming the (R)-Configuration
To ensure the integrity of the (R)-configuration, rigorous analytical validation is required. While polarimetry provides the specific optical rotation and confirms the presence of a chiral substance, it lacks the depth required for absolute structural elucidation[5].
In our workflows, Circular Dichroism (CD) spectroscopy is the gold standard. CD measures the differential absorption of left and right circularly polarized light by the chiral molecule[5]. The resulting Cotton effects provide a unique spectral signature that correlates directly with the spatial arrangement of the chromophores around the chiral center[5]. By comparing the experimental CD spectrum against theoretical calculations, we can unambiguously confirm the absolute (R)-configuration of the synthesized batch[5].
Target Applications in Drug Development
The versatility of the (R)-2-piperidinecarboxamide scaffold extends far beyond local anesthetics. Chemical modifications to the piperidine ring and the carboxamide group can drastically modulate its stereoselective activity, enhancing binding affinity and pharmacokinetic properties[5].
| Target / Indication | Mechanism of Action | Relevance of Scaffold |
| Voltage-Gated Sodium Channels (VGSC) | Intracellular domain blockade, preventing action potential propagation[2]. | Stereoselective binding dictates anesthetic potency and limits systemic toxicity[2]. |
| Dopamine Reuptake Transporters | Inhibition of dopamine reuptake in the synaptic cleft[5]. | Specific 3D arrangement is required for optimal transporter affinity[5]. |
| Oncology Targets (EGFR, BRAF, CDK2) | Cytotoxic inhibition of key kinases driving cancer progression[5]. | Novel piperine-carboximidamide hybrids utilize this core to modulate target selectivity[5]. |
Conclusion
(R)-2-Piperidinecarboxamide is a highly valuable chiral building block that demands precise handling, synthesis, and analytical validation. By understanding the causality behind its stereoselective interactions and employing robust resolution and synthesis protocols, drug development professionals can leverage this scaffold to design safer, highly targeted therapeutics.
Sources
Thermodynamic and Empirical Solubility Profiling of (R)-2-Piperidinecarboxamide in Organic Solvents: A Technical Guide
Executive Overview
(R)-2-Piperidinecarboxamide (also known as D-pipecolinamide) is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of pharmaceutical agents, most notably long-acting local anesthetics such as ropivacaine and levobupivacaine. Because it features both a secondary amine (piperidine ring) and a primary carboxamide, its solubility profile in organic solvents dictates the efficiency of downstream coupling reactions, crystallization, and enantiomeric resolution processes. This guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and self-validating experimental protocols for accurate solubility determination.
Solvation Thermodynamics and Molecular Architecture
To master the solubility behavior of (R)-2-Piperidinecarboxamide, one must first deconstruct its molecular architecture. The solid-state lattice of this compound is highly stabilized by a robust network of intermolecular hydrogen bonds. The carboxamide group (-CONH₂) acts as both a potent hydrogen bond donor and acceptor, while the piperidine nitrogen provides an additional hydrogen bond acceptor site.
To dissolve this compound, an organic solvent must overcome the high lattice energy (enthalpy of fusion). According to Hansen Solubility Parameter (HSP) theory, solvents with high polarity ( δP ) and hydrogen-bonding ( δH ) parameters are required to disrupt these solute-solute interactions and stabilize the solvated state.
Caption: Thermodynamic pathway of (R)-2-Piperidinecarboxamide dissolution.
Empirical Solubility Profile in Organic Solvents
Based on empirical data and structural extrapolations from related pipecolinamide derivatives, the solubility of (R)-2-Piperidinecarboxamide varies significantly across different solvent classes. While bulky derivatives like 2',6'-pipecoloxylidide are practically insoluble in water[1], the highly polar core of the unsubstituted (R)-2-Piperidinecarboxamide exhibits distinct affinities for polar organic solvents[2].
Table 1: Solubility Profile of (R)-2-Piperidinecarboxamide in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Solubility Descriptor | Mechanistic Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | High δP and δH (acceptor). Disrupts amide H-bonds effectively without donating protons[1]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole moment stabilizes the polar transition state of dissolution[1]. |
| Polar Protic | Methanol | Soluble to Slightly Soluble | Forms strong H-bonds with both the piperidine nitrogen and carboxamide oxygen[2]. |
| Halogenated | Chloroform | Very Slightly Soluble | Low δH capability; cannot effectively break the strong intermolecular amide-amide H-bond network[1]. |
| Non-Polar | Hexane / Heptane | Practically Insoluble | Lacks both dipole and H-bonding capabilities; unable to overcome lattice energy. |
Causality in Solvent Selection: Field-Proven Insights
As an application scientist, selecting the right solvent is rarely just about maximizing solubility; it is about optimizing the reaction or purification environment.
-
Why DMF/DMSO for Coupling Reactions? When utilizing (R)-2-Piperidinecarboxamide in amidation reactions (e.g., coupling with 2,6-dimethylaniline derivatives to form local anesthetics), polar aprotic solvents like DMF are chosen. They fully solubilize the free base while remaining inert to electrophilic coupling reagents. Conversely, protic solvents like methanol could act as competing nucleophiles, degrading reaction yield.
-
Why Alcohols for Chiral Resolution? In enantiomeric resolution processes, fractional crystallization is heavily relied upon[3]. Methanol or ethanol is preferred because the compound and its diastereomeric salts are only moderately soluble at lower temperatures[2]. This allows for a controlled supersaturation curve. The differential solubility of these salts in protic solvents is what enables high enantiomeric excess (ee) recovery during filtration[3].
-
Aqueous vs. Organic Considerations: In advanced drug design, such as the synthesis of Fibroblast Activation Protein (FAP) inhibitors, pipecolinamide derivatives are often modified with polyethylene glycol (PEG) to enhance aqueous solubility while maintaining organic solubility for solid-phase synthesis steps[4].
Self-Validating Protocol for Equilibrium Solubility Determination
To generate reliable thermodynamic solubility data, kinetic dissolution methods are insufficient. The following protocol utilizes an isothermal shake-flask method coupled with HPLC-UV. It is designed as a self-validating system to prevent false positives from supersaturation, solvent evaporation, or solute adsorption.
Caption: Self-validating HPLC-UV protocol for equilibrium solubility determination.
Step-by-Step Methodology
-
Excess Solute Addition: Add approximately 50 mg of (R)-2-Piperidinecarboxamide to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Causality: Borosilicate glass is mandatory. Standard soda-lime glass can leach alkaline ions into polar solvents, altering the micro-pH and artificially shifting the protonation state of the piperidine nitrogen, which skews solubility data.
-
-
Isothermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C using an orbital thermoshaker at 500 RPM for 48 hours.
-
Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium. Shorter times may capture a metastable kinetic state (supersaturation), leading to irreproducible, falsely elevated solubility values.
-
-
Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Critical Step: Discard the first 0.5 mL to 1.0 mL of the filtrate.
-
Causality: The secondary amine of the piperidine ring is highly prone to non-specific adsorption onto filter membranes (especially nylon or cellulose). Saturating the membrane with the initial volume ensures the subsequently collected filtrate represents the true bulk concentration.
-
-
Analytical Quantification (HPLC-UV): Dilute the filtrate appropriately with the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to fall within the linear range of the calibration curve. Analyze using a standard C18 column.
-
System Suitability and Validation (SST): The system validates itself through a mass balance check. Dry and weigh the residual solid pellet; the mass of the dissolved solute plus the residual solid must equal the initial 50 mg input (±2%). The HPLC calibration curve must exhibit an R2>0.999 , and replicate injections must show a Relative Standard Deviation (RSD) < 2.0%.
References
Sources
A Technical Guide to the Molecular Weight and Formula Analysis of (R)-Pipecolamide
Executive Summary: The rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules such as (R)-Pipecolamide, a derivative of the non-proteinogenic amino acid pipecolic acid[1], unambiguous determination of its molecular weight, elemental composition, and stereochemistry is paramount for ensuring identity, purity, and safety. This guide provides a comprehensive, technically-grounded framework for researchers and scientists to achieve this. We will detail an integrated analytical strategy that synergizes high-resolution mass spectrometry (HRMS), combustion analysis, and nuclear magnetic resonance (NMR) spectroscopy. This multi-technique approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Introduction to (R)-Pipecolamide
Chemical Identity and Structure
(R)-Pipecolamide, systematically named (R)-piperidine-2-carboxamide, is an organic compound featuring a piperidine ring with a carboxamide group at the 2-position. The "(R)" designation specifies the stereochemical configuration at the chiral center, C2.
The Imperative of Precise Characterization
In drug development, an error in molecular formula or stereochemistry can lead to drastic differences in pharmacological activity and toxicity. Therefore, a robust analytical workflow is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance. This guide outlines such a workflow, emphasizing the causality behind each analytical choice.
Determination of Molecular Weight
The molecular weight of a compound is a primary identifier. A distinction is made between the nominal mass (integer mass) and the exact mass (mass calculated using the most abundant isotopes to several decimal places), the latter of which is crucial for high-confidence formula determination.
Theoretical Calculation of Molecular Mass
The molecular formula C₆H₁₂N₂O allows for the a priori calculation of the molecular weight. This theoretical value serves as the benchmark for experimental verification.
| Property | Calculation | Value | Reference |
| Average Molecular Weight | (6 * 12.011) + (12 * 1.008) + (2 * 14.007) + (1 * 15.999) | 128.17 g/mol | [4][5] |
| Monoisotopic (Exact) Mass | (6 * 12.000000) + (12 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) | 128.094963 Da | [6] |
Experimental Verification via High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for experimentally determining the molecular weight of an organic compound.[7][8] Its ability to measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm error) allows for the confident assignment of a molecular formula.
Causality of Experimental Choice: A soft ionization technique, such as Electrospray Ionization (ESI), is selected to minimize fragmentation and maximize the abundance of the intact molecular ion. This ensures that the primary peak observed corresponds to the entire molecule, typically as a protonated species [M+H]⁺.
Experimental Protocol: HRMS Analysis of (R)-Pipecolamide
-
Sample Preparation: Dissolve approximately 1 mg of (R)-Pipecolamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion. The formic acid aids in the protonation of the molecule for positive ion mode detection.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The expected m/z for [C₆H₁₂N₂O + H]⁺ is 129.10279.
-
Compare the experimentally measured m/z value to the theoretical value. The mass error should be below 5 ppm.
-
Elemental and Molecular Formula Analysis
While HRMS provides a likely molecular formula, elemental analysis offers orthogonal validation by determining the mass percentages of the constituent elements.[9]
Combustion Analysis for Empirical Formula Determination
Combustion analysis is the gold standard for determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic sample.[10][11]
The Self-Validating Principle: The technique operates on the principle of complete combustion. The sample is burned in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).[12] These gases are chromatographically separated and quantified by a thermal conductivity detector.[9] The reliability of the method stems from this stoichiometric conversion, making it a highly robust and self-validating system.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried (R)-Pipecolamide sample into a tin capsule.
-
Instrument Setup: Use a calibrated CHN elemental analyzer. Run a standard (e.g., acetanilide) to verify instrument performance.
-
Analysis: The instrument automatically drops the sample into a high-temperature (≈1000 °C) combustion furnace.
-
Calculation: The instrument software calculates the mass percentages of C, H, and N.
-
Empirical Formula Derivation:
-
Theoretical Percentages for C₆H₁₂N₂O:
-
%C = (6 * 12.011) / 128.17 * 100 = 56.22%
-
%H = (12 * 1.008) / 128.17 * 100 = 9.44%
-
%N = (2 * 14.007) / 128.17 * 100 = 21.86%
-
-
Convert the experimental percentages to a molar ratio to find the empirical formula. The experimental results should align with these theoretical values within an acceptable margin (typically ±0.4%).
-
Confirming the Molecular Formula
The synergy between HRMS and combustion analysis provides an undeniable confirmation of the molecular formula. Combustion analysis yields the empirical formula (the simplest ratio), and the highly accurate molecular weight from HRMS provides the integer multiple to arrive at the molecular formula.
Structural Elucidation and Stereochemical Confirmation
With the molecular formula established, NMR spectroscopy is employed to confirm the atomic connectivity (the structural formula) and, critically, the stereochemistry.[13]
Confirming the Carbon-Hydrogen Framework
A suite of NMR experiments is used to piece together the molecular structure.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Determines the number of unique carbon environments.[14] Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[14]
-
2D NMR (e.g., COSY, HSQC): These experiments correlate signals to build the final connectivity map. COSY shows ¹H-¹H couplings, while HSQC correlates each proton to its directly attached carbon, resolving any ambiguity.[15]
Verification of Stereochemistry: Chiral NMR
Confirming the "(R)" configuration is essential. This is achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[16][17]
Rationale for Using a Chiral Derivatizing Agent: A CDA, such as Mosher's acid chloride, is an enantiomerically pure reagent that reacts covalently with the analyte.[17] If the (R)-Pipecolamide sample were a racemic mixture (containing both R and S enantiomers), the reaction would produce two distinct diastereomers. Diastereomers have different physical properties and are, therefore, distinguishable by NMR, exhibiting separate sets of peaks. The absence of a second set of peaks when reacting with a CDA confirms the enantiomeric purity of the sample.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
Derivatization: React the (R)-Pipecolamide sample with an enantiomerically pure CDA (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in an appropriate deuterated solvent with a non-nucleophilic base.
-
NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric derivative. The ¹⁹F nucleus is particularly useful due to its high sensitivity and the large chemical shift dispersion.
-
Data Interpretation: A single set of peaks in the resulting spectrum indicates that the starting material was enantiomerically pure. The presence of a second, minor set of peaks would allow for the quantification of the other enantiomer.
Integrated Analytical Strategy
The power of this approach lies not in a single technique but in the collective, cross-validating power of all three. An anomaly in one result (e.g., an incorrect molecular weight from MS) would create an irresolvable conflict with the data from the other techniques (e.g., elemental analysis), signaling an error in the sample's identity or purity.
Final Data Summary
| Parameter | Technique | Expected Result for (R)-C₆H₁₂N₂O |
| Molecular Formula | HRMS + Elemental Analysis | C₆H₁₂N₂O |
| Exact Mass [M+H]⁺ | High-Resolution MS (ESI+) | 129.1028 ± 5 ppm |
| Elemental Composition | Combustion Analysis | C: 56.22±0.4%, H: 9.44±0.4%, N: 21.86±0.4% |
| Proton NMR | ¹H NMR | Signals corresponding to piperidine ring and amide protons. |
| Carbon NMR | ¹³C NMR | 6 distinct carbon signals. |
| Enantiomeric Purity | Chiral NMR | >99% e.e. (single set of peaks after derivatization) |
Comprehensive Workflow Visualization
Conclusion
The definitive analysis of (R)-Pipecolamide requires a multi-pronged analytical approach that is both rigorous and self-validating. By integrating the precise mass determination of HRMS, the fundamental compositional data from combustion analysis, and the detailed structural and stereochemical insights from advanced NMR spectroscopy, researchers can establish the identity, purity, and formula of this chiral molecule with the highest degree of scientific confidence. This integrated strategy is indispensable for advancing drug development programs and meeting stringent regulatory standards.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. [Link]
-
Study.com. Using Mass Spectrometry to Find Chemical Formulas. [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
SKM Classes Bangalore. How Molecular Weight is Measured. [Link]
-
Ribeiro, D. S. M., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(23), 5573. [Link]
-
Reading Scientific Services Ltd. Elemental Analysis Techniques. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
ResearchGate. (2014). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Tan, C. J., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. BMC Bioinformatics, 24(1), 433. [Link]
-
Journal of Chemical Education. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]
-
Unacademy. How To Determine Molecular Weight?. [Link]
-
Vedantu. Molecular Weight: Definition, Formula & Easy Calculation Guide. [Link]
-
ResearchGate. (2021). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
-
Pearson. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]
-
PubChem. Piperidine-2-carboxamide. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]
-
Wikipedia. Pipecolic acid. [Link]
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. Piperidine-2-carboxamide | C6H12N2O | CID 140623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pipecolamide | 19889-77-1 [chemicalbook.com]
- 4. Notes on How To Determine Molecular Weight? [unacademy.com]
- 5. Molecular Weight: Definition, Formula & Easy Calculation Guide [vedantu.com]
- 6. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 11. Elemental analysis: operation & applications - Elementar [elementar.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation Strategies for the Enantioselective Synthesis of (R)-Pipecolamide
Abstract
(R)-pipecolamide is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably the local anesthetic Ropivacaine. Its synthesis with high enantiopurity is of paramount importance. Asymmetric hydrogenation of pyridine-based precursors represents the most atom-economical and efficient route to this valuable intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading catalytic hydrogenation methods to produce (R)-pipecolamide. We will delve into the mechanistic rationale behind substrate-controlled and catalyst-controlled strategies, present a comparative analysis of state-of-the-art catalytic systems, and provide detailed, field-proven protocols for their implementation.
Introduction: The Significance and Challenge of (R)-Pipecolamide Synthesis
The piperidine scaffold is one of the most prevalent N-heterocycles in medicinal chemistry, forming the core of many blockbuster drugs.[1] The stereochemistry of substituents on the piperidine ring is often crucial for biological activity and safety. (R)-pipecolamide, the amide derivative of (R)-pipecolic acid, is a key chiral intermediate whose stereocenter dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).
The most direct synthetic pathway to chiral piperidines is the asymmetric hydrogenation of their aromatic pyridine precursors.[1][2] However, this transformation is notoriously challenging due to two primary factors:
-
Aromaticity: The high resonance stability of the pyridine ring requires harsh conditions (high pressure and temperature) for hydrogenation, which can lead to poor selectivity and side reactions.
-
Catalyst Inhibition: The nitrogen lone pair in the resulting piperidine product can strongly coordinate to the transition metal center of the catalyst, leading to catalyst poisoning and deactivation.[3]
To overcome these hurdles, modern synthetic strategies focus on activating the pyridine substrate, typically by N-alkylation to form a pyridinium salt or by complexation, which reduces the aromaticity and prevents catalyst inhibition.[1][4] This guide will explore the most successful catalytic approaches that leverage these principles to achieve high yields and excellent enantioselectivities.
Key Strategies for Enantioselective Hydrogenation
Two dominant strategies have emerged for the asymmetric hydrogenation of pyridine derivatives: substrate-controlled synthesis using chiral auxiliaries and catalyst-controlled synthesis using chiral transition-metal complexes.
Strategy 1: Substrate-Controlled Hydrogenation with Chiral Auxiliaries
This approach involves covalently attaching a chiral molecule (an auxiliary) to the pyridine substrate. The auxiliary then directs the hydrogen attack to one of the two prochiral faces of the pyridine ring, thereby controlling the stereochemical outcome.
A highly successful example is the use of an oxazolidinone chiral auxiliary attached at the 2-position of the pyridine ring, a method pioneered by Glorius and co-workers.[3][5] The substrate is prepared via copper-catalyzed coupling of a 2-halopyridine with a commercially available chiral oxazolidinone.[3] Upon protonation in an acidic medium like acetic acid, the pyridinium ion is thought to form a hydrogen bond with the oxazolidinone carbonyl, locking the conformation. This conformation forces the bulky substituent of the auxiliary (e.g., isopropyl or tert-butyl) to shield one face of the pyridine ring, leaving the other face exposed for hydrogenation.[3]
A significant advantage of this method is the use of robust and inexpensive heterogeneous catalysts like Pd(OH)₂/C or PtO₂.[3] Furthermore, the auxiliary can often be cleaved in situ under the reaction conditions or in a subsequent step and recovered for reuse, making the process efficient and cost-effective.[5]
Caption: Workflow for Chiral Auxiliary-Directed Hydrogenation.
Strategy 2: Catalyst-Controlled Asymmetric Hydrogenation
This strategy relies on a chiral environment created by a transition metal complexed with a chiral ligand. The catalyst itself is chiral and differentiates between the two faces of the prochiral substrate. Iridium, Rhodium, and Ruthenium complexes bearing chiral diphosphine ligands are the most prominent catalysts in this class.[6][7]
Iridium-Catalyzed Systems: Iridium-based catalysts have proven exceptionally effective for the asymmetric hydrogenation of pyridinium salts.[1][8] The substrate is typically activated by forming an N-benzyl or similar pyridinium salt, which is then hydrogenated using a cationic iridium complex. Chiral diphosphine ligands such as (R)-SEGPHOS, (R)-SYNPHOS, or (R)-BINAP are commonly employed to induce high enantioselectivity.[1][9]
The reaction mechanism is believed to proceed through an inner-sphere pathway where the pyridinium salt coordinates to the iridium center.[10][11] The chiral ligand framework dictates the binding geometry, allowing for hydride transfer from the metal to occur selectively on one face of the C=N/C=C bonds of the activated ring, leading to the enantioenriched piperidine product.
Caption: General Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Comparative Analysis of Catalytic Systems
The choice of method depends on several factors including substrate scope, catalyst availability, cost, and scalability. The following table summarizes the performance of representative catalytic systems for the synthesis of chiral piperidines from pyridine precursors.
| Catalyst System (Metal/Ligand or Auxiliary) | Substrate Type | Typical Conditions | Yield (%) | e.e. (%) | Reference(s) |
| Pd(OH)₂/C / (S)-tert-butyl-oxazolidinone | 2-Substituted Pyridine | 100 bar H₂, AcOH, 25°C | 95-99 | 98 | [3] |
| PtO₂ / (S)-isopropyl-oxazolidinone | 2-Substituted Pyridine | 100 bar H₂, AcOH, 25°C | 95-99 | 85 | [3] |
| [Ir(COD)Cl]₂ / (R)-SEGPHOS | N-Benzyl Pyridinium Salt | 50 bar H₂, Toluene/DCM, 50°C | 80-95 | 93 | [8] |
| [Ir(COD)Cl]₂ / (R)-DM-SEGPHOS | N-Methyl Pyridinium Salt | 50 bar H₂, Dioxane, 80°C | >99 | 82 | [1] |
| Ru(OAc)₂ / (S)-T-BINAP | 2-(pyridin-2-yl)quinolines | 50 bar H₂, MeOH, 60°C | 95 | 99 | [12] |
Detailed Experimental Protocols
CAUTION: These procedures involve high-pressure hydrogenation and should only be performed by trained personnel using appropriate safety equipment (e.g., a high-pressure autoclave in a certified fume hood).
Protocol 1: Auxiliary-Controlled Hydrogenation using Pd(OH)₂/C
This protocol is adapted from the work of Glorius et al. for the asymmetric hydrogenation of an oxazolidinone-substituted pyridine.[3]
A. Substrate Synthesis:
-
To a solution of 2-bromopyridine (1.0 eq) and (S)-4-tert-butyl-2-oxazolidinone (1.1 eq) in anhydrous toluene, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and 8-hydroxyquinoline (0.2 eq).
-
Heat the mixture to 110 °C and stir under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-(2-pyridyl)-oxazolidinone substrate.
B. Asymmetric Hydrogenation:
-
In a high-pressure autoclave vessel, charge the N-(2-pyridyl)-oxazolidinone substrate (1.0 eq).
-
Add 20% Pd(OH)₂/C (10 mol% Pd).
-
Add glacial acetic acid to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen gas.
-
Pressurize the vessel to 100 bar with hydrogen.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 48 hours.
-
Carefully vent the autoclave, filter the reaction mixture through celite to remove the catalyst, and wash the celite pad with methanol.
-
Concentrate the filtrate in vacuo. The product piperidine is typically formed along with the cleaved auxiliary.
-
The resulting product can be purified via extraction or chromatography. The amide can be formed from the corresponding ester or acid derivative through standard amidation procedures.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a general procedure based on methods for the hydrogenation of N-activated pyridinium salts.[1][8]
A. Substrate Synthesis (N-Benzylation):
-
Dissolve the picolinamide substrate (1.0 eq) in acetonitrile.
-
Add benzyl bromide (1.2 eq) and stir the mixture at 60 °C for 12-18 hours.
-
Cool the reaction to room temperature. The pyridinium salt often precipitates and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
B. Asymmetric Hydrogenation:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral diphosphine ligand (e.g., (R)-SEGPHOS, 1.1 mol%).
-
Add degassed solvent (e.g., a 1:1 mixture of Toluene/DCM) and stir for 30 minutes to form the catalyst precursor.
-
In a separate autoclave vessel, add the N-benzyl picolinamide pyridinium salt (1.0 eq).
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, remove from the glovebox, and purge three times with nitrogen, followed by three times with hydrogen.
-
Pressurize the vessel to 50 bar with hydrogen and heat to 50 °C.
-
Stir the reaction for 24 hours.
-
Cool the vessel to room temperature, carefully vent the pressure, and concentrate the reaction mixture.
-
The crude product can be purified by column chromatography. The N-benzyl group can be removed via hydrogenolysis (e.g., using Pd/C and H₂) to yield the final pipecolamide.
Conclusion
The enantioselective synthesis of (R)-pipecolamide via catalytic hydrogenation is a well-established yet sophisticated process. The choice between a substrate-controlled approach with a chiral auxiliary and a catalyst-controlled method depends on project-specific requirements. The auxiliary-based method offers the advantage of using cheaper, more robust heterogeneous catalysts, while Iridium-catalyzed systems provide high turnover numbers and excellent enantioselectivities for activated substrates without the need to synthesize a complex auxiliary-bound precursor. Both pathways represent powerful tools in the arsenal of the modern medicinal or process chemist for accessing this critical chiral intermediate.
References
-
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. [Link]
-
Mashima, K., et al. (2013). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Organic Letters, 15(14), 3650-3653. [Link]
- Zhou, Y.-G. (2013).
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1317-1324. [Link]
-
Zhang, X., et al. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Organic Letters. [Link]
-
Andersson, P. G. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 50(44), 10399-10402. [Link]
-
Zhou, Y.-G., et al. (2017). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 15, 9359-9366. [Link]
-
Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]
-
Zhou, Y.-G., et al. (2024). Ruthenium-Catalyzed Carbocycle-Selective Asymmetric Hydrogenation of Fused N-Heteroarenes. Journal of the American Chemical Society, 146(50), 35043–35056. [Link]
-
Zhang, X., et al. (2025). Ruthenium-Catalyzed Asymmetric trans-Selective Hydrogenation of 2,3-Disubstituted Quinoxaline Derivatives. Organic Letters. [Link]
-
Glorius, F. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Scite.ai. [Link]
-
Zhou, Y.-G., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4730-4733. [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. [Link]
-
Macchioni, A., et al. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(5), 894. [Link]
-
Kitamura, M., & Sayo, N. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II, 1-49. [Link]
-
Stoltz, B. M., & Virgil, S. C. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 14339-14374. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. scite.ai [scite.ai]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Stereoselective Synthesis of Ropivacaine Precursors Utilizing (R)-Pipecolic Acid Derivatives
Abstract
This document provides a detailed technical guide for the synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a key chiral precursor for the local anesthetic, Ropivacaine. The synthesis originates from (S)-pipecolic acid, often referred to as L-pipecolic acid. This guide elucidates the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for characterization and purification. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.
Introduction: The Significance of Chiral Purity in Anesthetics
Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-xylenyl)-2-piperidine carboxamide, is a long-acting local anesthetic from the amino amide group.[1] Unlike its predecessors, such as bupivacaine, ropivacaine was developed and is marketed as a pure (S)-enantiomer.[2][3] This stereospecificity is critical, as the (S)-enantiomer exhibits a significantly lower potential for cardiotoxicity and central nervous system (CNS) toxicity compared to the (R)-enantiomer or the racemic mixture.[4]
The synthesis of ropivacaine hinges on the creation of a chiral amide linkage between a piperidine backbone and a substituted aniline. The core precursor, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (referred to in the topic as a derivative of (R)-pipecolamide), represents the successful stereoretentive coupling of the chiral starting material, (S)-pipecolic acid, with 2,6-dimethylaniline. The integrity of the stereocenter at the C2 position of the piperidine ring must be maintained throughout the synthesis to ensure the therapeutic advantages of the final active pharmaceutical ingredient (API).
This guide focuses on the most common and efficient pathway: the activation of (S)-pipecolic acid to a reactive acyl chloride intermediate, followed by amidation.
Mechanistic Rationale and Chemical Principles
The overall synthesis can be dissected into two primary stages:
-
Amide Bond Formation: Creation of the key precursor, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
N-Alkylation: Introduction of the n-propyl group to the piperidine nitrogen to yield the final ropivacaine molecule.
The critical step is the first stage. A direct amidation between a carboxylic acid ((S)-pipecolic acid) and a weakly nucleophilic aniline (2,6-dimethylaniline) is inefficient. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, the carbonyl group must be "activated" to enhance its electrophilicity. The most common industrial method is the conversion of the carboxylic acid to an acyl chloride.
Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used for this transformation.[2][5] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction, forming the Vilsmeier reagent in situ, which is the active chlorinating species.
Nucleophilic Acyl Substitution (Amidation): The resulting highly electrophilic acyl chloride readily reacts with the amino group of 2,6-dimethylaniline. The steric hindrance from the two methyl groups on the aniline ring is overcome by the high reactivity of the acyl chloride. This reaction forms the stable amide bond of the target precursor.
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic pathway from the chiral starting material to the final ropivacaine product.
Sources
- 1. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2234974B1 - Process for the preparation of (s)-1-alkyl-2',6'-pipecoloxylidide compound - Google Patents [patents.google.com]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropivacaine, LEA-103(HCl), AL-281-药物合成数据库 [drugfuture.com]
- 6. latamjpharm.org [latamjpharm.org]
Technical Support Center: Preventing Racemization of (R)-Pipecolamide
Welcome to the Technical Support Center for chiral synthesis. (R)-pipecolamide (and its derivatives, such as 2',6'-pipecoloxylidide) is a critical chiral building block in the synthesis of long-acting local anesthetics like levobupivacaine and ropivacaine[1][2]. However, maintaining its optical purity during synthetic workflows is notoriously difficult. This guide provides a mechanistic understanding, troubleshooting frameworks, and self-validating protocols to help you prevent the epimerization of (R)-pipecolamide during your reactions.
Mechanistic Overview: The Root Cause of Racemization
To prevent racemization, you must first understand its causality. The α -proton at the C2 position of the piperidine ring is highly acidic. This acidity is driven by the electron-withdrawing effects of both the adjacent carboxamide group and the piperidine nitrogen.
When exposed to basic conditions (even mild tertiary amines like DIPEA) or elevated temperatures, this proton is easily abstracted. The molecule transitions from a tetrahedral chiral center into a planar, achiral enolate (or oxazolone) intermediate. Upon reprotonation, the proton can attack from either the top or bottom face with equal probability, resulting in a racemic mixture of (R)- and (S)-pipecolamide[3].
Mechanism of base-catalyzed racemization of (R)-pipecolamide via an enolate.
Quantitative Data: Impact of Reaction Conditions on Optical Purity
The choice of coupling reagent, base, and temperature directly dictates the survival of the chiral center. The following table synthesizes field-proven data comparing the enantiomeric excess (ee) of chiral piperidine acids under various amidation conditions[3][4][5].
| Reaction Condition | Coupling Reagent | Base / Additive | Temperature | Resulting Enantiomeric Excess (ee) |
| Standard Amidation | HATU | DIPEA (2.0 eq) | 60 °C | < 50% (Severe Racemization) |
| Mild Amidation | HATU | DIPEA (1.0 eq) | 0 °C to RT | 85% - 90% (Moderate Racemization) |
| Base-Free Coupling | DIC | HOBt or Oxyma Pure | RT | > 98% (Highly Preserved) |
| Ynamide Coupling | MYTsA (Ynamide) | None | RT | > 99% (Racemization-Free) |
Troubleshooting Guide: Diagnosing and Resolving Epimerization
| Observed Issue | Root Cause Analysis | Validated Solution |
| Loss of chirality during carboxylic acid activation | Reagents like HATU or HBTU require tertiary amines (e.g., DIPEA) to function, which abstract the C2 α -proton and form an oxazolone intermediate[3]. | Switch to base-free coupling. Use DIC combined with Oxyma Pure or HOBt. Alternatively, use next-generation ynamide coupling reagents[4][5]. |
| Racemization during N-Boc deprotection | Prolonged exposure to strong acids at room temperature or higher can lead to thermal degradation and reversible ring-opening/closing mechanisms. | Strict temperature control. Perform deprotection at 0 °C and remove the solvent under reduced pressure without exceeding 25 °C[3]. |
| Inconsistent optical purity across batches | Solvent polarity variations. Highly polar aprotic solvents (like DMF) stabilize the planar enolate intermediate, accelerating racemization. | Optimize solvent choice. Switch to less polar solvents like DCM or THF where possible, which do not stabilize the enolate as aggressively[3]. |
Validated Experimental Protocols
Do not just follow the steps; understand the physical chemistry governing them. These self-validating protocols are designed to inherently block the racemization pathways.
Protocol A: Racemization-Free Amidation using DIC/Oxyma Pure
This base-free protocol prevents the formation of the oxazolone intermediate entirely[5].
-
Dissolution: Dissolve 1.0 eq of N-protected (R)-pipecolic acid in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
Causality: DCM is chosen over DMF to minimize the dielectric stabilization of any transient enolate species.
-
-
Additive Introduction: Add 1.1 eq of Oxyma Pure and stir for 5 minutes at room temperature.
-
Causality: Oxyma Pure acts as a superior nucleophile, rapidly capturing the activated ester before any side reactions can occur.
-
-
Thermal Suppression: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Lowering the thermal energy of the system exponentially decreases the rate of α -proton abstraction.
-
-
Activation: Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Allow pre-activation for 10 minutes.
-
Amine Addition: Add 1.0 eq of the target amine (e.g., 2,6-dimethylaniline).
-
Reaction & Monitoring: Maintain the reaction at 0 °C for 1 hour, then gradually warm to room temperature. Monitor via chiral LC-MS to validate optical purity.
Protocol B: Low-Temperature N-Boc Deprotection
Prevents thermal racemization during the unmasking of the piperidine nitrogen[3].
-
Preparation: Dissolve the N-Boc-(R)-pipecolamide derivative in anhydrous 1,4-dioxane (0.1 M).
-
Cooling: Cool the flask to strictly 0 °C.
-
Causality: The free amine generated during deprotection can act as an intramolecular base. Keeping the temperature at 0 °C suppresses its basicity and nucleophilicity.
-
-
Acid Addition: Slowly add 3.0 eq of 4M HCl in dioxane dropwise. Stir at 0 °C for 2 hours.
-
Isolation: Remove the solvent under reduced pressure at a temperature strictly below 25 °C.
-
Causality: Heating the hydrochloride salt in the presence of residual moisture can trigger reversible ring-opening, destroying the chiral center. Immediately proceed to the next synthetic step.
-
Frequently Asked Questions (FAQs)
Q: Why does my (R)-pipecolamide lose optical purity even when I use weak bases like N-methylmorpholine (NMM)? A: The C2 α -proton of (R)-pipecolamide is unusually acidic due to the synergistic electron-withdrawing effects of the adjacent carboxamide and the piperidine nitrogen. Even weak bases like NMM can trigger the formation of a planar intermediate if the temperature exceeds 25 °C. You must couple at 0 °C or switch entirely to base-free methods[3].
Q: Is it better to use HATU or DIC for coupling chiral piperidine acids? A: DIC is vastly superior for preserving chirality. While HATU is highly efficient for difficult couplings, its mechanism fundamentally requires a tertiary amine base (like DIPEA), which promotes racemization. DIC, when paired with an additive like Oxyma Pure, operates under base-free conditions, drastically reducing the risk of epimerization[5].
Q: Are there next-generation coupling reagents that completely avoid this issue? A: Yes. Ynamides (such as MYTsA) have emerged as highly effective, racemization-free coupling reagents. They facilitate a two-step, one-pot amidation under extremely mild conditions without the need for basic additives, preserving >99% enantiomeric excess even for highly sensitive chiral carboxylic acids[4].
Q: If my batch racemizes, can I recover the (R)-enantiomer? A: Yes, but it requires an integrated resolution process. You can use preferential crystallization combined with an enzymatic fixed-bed reactor or a ruthenium catalyst (e.g., Shvo's catalyst) to dynamically racemize the unwanted (S)-enantiomer back into the pool while continuously crystallizing the desired (R)-enantiomer[2].
References
-
Title: Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Design of an Integrated Process of Chromatography, Crystallization and Racemization for the Resolution of 2′,6′-Pipecoloxylidide (PPX) Source: Organic Process Research & Development URL: [Link]
-
Title: Racemisation of R-Bupivacaine: A Key Factor in the Integrated and Economic Process for the Production of Levobupivacaine Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Pipecolamide Synthesis
Welcome to the Technical Support Center. Pipecolamides—amides derived from pipecolic acid—are critical pharmacophores in local anesthetics (e.g., ropivacaine, bupivacaine) and serve as privileged chiral ligands in asymmetric catalysis. Achieving high enantiomeric excess (ee) during their synthesis is paramount.
This guide provides deep-dive troubleshooting for the two primary synthetic routes: the Chiral Pool Approach (amide coupling of optically active pipecolic acid) and Asymmetric Hydrogenation (reduction of picolinamides).
Diagnostic Workflow
Diagnostic workflow for troubleshooting low enantiomeric excess in pipecolamide synthesis.
Module 1: Troubleshooting the Chiral Pool Approach (Amide Coupling)
When synthesizing pipecolamides from enantiopure L- or D-pipecolic acid, the most common point of failure is the amide coupling step.
Q: Why does my enantiopure L-pipecolic acid lose optical purity during coupling with aromatic amines? A: Pipecolic acid is highly susceptible to base-catalyzed epimerization at the α-stereocenter. During carboxyl activation, the formation of highly reactive intermediates (such as an O-acylisourea) can lead to an oxazolone-like transition state or direct enolization[1]. The steric bulk and ring strain of the piperidine ring increase the relative acidity of the α-proton. Using strong or excess bases (like Triethylamine, TEA) directly exacerbates this racemization[2].
Q: Which coupling reagents and bases should I use to prevent this racemization? A: Standard uronium/aminium reagents (like HATU or HBTU) often cause moderate to severe racemization if the temperature and base equivalents are not strictly controlled. The optimal solution is to switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or T3P (Propylphosphonic anhydride). DEPBT mediates amide bond formation with remarkable resistance to racemization, specifically for hindered cyclic amino acids like pipecolic acid and proline[3]. Furthermore, you must replace TEA with a weaker, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).
Quantitative Comparison of Coupling Conditions
| Coupling Reagent | Activation Mechanism | Racemization Risk | Recommended Base & Equivalents |
| HATU | Uronium active ester | High | DIPEA (1.1 eq) |
| EDC + HOBt | Carbodiimide + HO-ester | Moderate | NMM (1.5 eq) |
| T3P | Phosphonic anhydride | Low | DIPEA (2.0 eq) |
| DEPBT | Organophosphorus | Very Low | DIPEA (1.5 eq) |
Protocol 1: Racemization-Free Amide Coupling using DEPBT
This protocol utilizes DEPBT to suppress oxazolone formation, ensuring the integrity of the α-stereocenter.
-
Reagent Preparation: In an oven-dried flask under argon, dissolve the L-pipecolic acid derivative (1.0 eq) and DEPBT (1.1 eq) in anhydrous THF (0.2 M). Cool the mixture to -10 °C using an ice/brine bath.
-
Activation: Add DIPEA (1.2 eq) dropwise over 5 minutes. Stir the mixture at -10 °C for 30 minutes to allow the formation of the active ester without inducing enolization.
-
Amide Formation: Slowly add the amine nucleophile (1.1 eq) dissolved in a minimal amount of THF. Allow the reaction to gradually warm to 0 °C and stir for 4 hours.
-
Self-Validation (In-Process Control): Before aqueous workup, quench a 50 µL reaction aliquot in 1 mL of Methanol. Analyze the sample via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 80:20). Validation Check: The reaction is validated and ready for workup if the L-enantiomer peak area is >98% relative to the D-enantiomer, confirming that racemization was successfully suppressed.
Module 2: Troubleshooting Asymmetric Hydrogenation
When accessing pipecolamides via the reduction of picolinamides (pyridine-2-carboxamides), the challenge shifts from preserving a stereocenter to creating one via transition-metal catalysis.
Q: My transition-metal catalyzed asymmetric hydrogenation of picolinamide yields <50% ee. What drives this poor selectivity? A: The reduction of the heteroaromatic pyridine ring is notoriously difficult due to its aromatic stability and the strong coordinating ability of the nitrogen atom. This nitrogen can irreversibly bind to and poison the catalyst, or alter the active catalytic species' geometry. Low ee typically results from a mismatch in the chiral ligand's "bite angle" or insufficient hydrogen pressure, which leads to reversible hydride transfer and subsequent thermodynamic racemization[4].
Q: How can I optimize the catalyst and conditions to achieve >90% ee? A: Switch from standard Ruthenium or Rhodium catalysts to an Iridium (Ir) complex bearing a rigid chiral ferrocenyl diphosphine ligand. These specialized systems provide superior enantiofacial discrimination for cyclic imines and heteroaromatics[4]. Additionally, increasing the H₂ pressure (e.g., 50–80 bar) ensures that the hydride insertion step is rapid and irreversible, locking in the stereocenter before any background epimerization can occur.
Optimization Parameters for Asymmetric Hydrogenation
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Catalyst Precursor | Ru(OAc)₂ | [Ir(COD)Cl]₂ | Ir provides superior activity for heteroaromatic rings without irreversible nitrogen poisoning. |
| Chiral Ligand | BINAP | Chiral Ferrocenyl Diphosphine | Rigid ferrocenyl backbone limits conformational flexibility, enhancing enantiofacial selectivity. |
| H₂ Pressure | 10–20 bar | 50–80 bar | High pressure prevents reversible hydride transfer, avoiding thermodynamic racemization. |
| Solvent/Additive | Methanol | DCM + I₂ (additive) | Iodine activates the Ir-catalyst and disrupts stable, unreactive catalyst-substrate chelation. |
Protocol 2: Asymmetric Hydrogenation using Ir/Ferrocenyl Diphosphine
This protocol ensures high conversion and enantioselectivity by leveraging high pressure and a rigid chiral environment.
-
Catalyst Preparation: Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ferrocenyl diphosphine ligand (1.05 mol%) in anhydrous Dichloromethane (DCM). Stir for 30 minutes at room temperature to pre-form the active catalyst complex.
-
Reactor Loading: Transfer the catalyst solution and the picolinamide substrate (1.0 eq, 0.5 M in DCM) into a high-pressure stainless-steel autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor with H₂ gas three times to remove any trace inert gas. Pressurize the reactor to 80 bar H₂. Heat the system to 50 °C and stir vigorously at 1000 rpm for 4 hours[4].
-
Self-Validation (In-Process Control): Cool the reactor to room temperature and carefully vent the H₂ gas. Take a 100 µL aliquot, filter it through a short silica plug (eluting with EtOAc) to remove the Iridium catalyst, and analyze via GC or Chiral HPLC. Validation Check: The protocol is validated if conversion is >99% (complete disappearance of the picolinamide starting material) and the ee of the resulting pipecolamide is >90%.
Frequently Asked Questions (FAQs)
Q: Can I use biocatalysis to resolve racemic pipecolamides instead of asymmetric synthesis? A: Yes. If chemical asymmetric synthesis is proving too costly or difficult to scale, enzymatic kinetic resolution is a highly viable alternative. Hydrolases or specific amidases can selectively cleave one enantiomer of a racemic pipecolamide, leaving the other intact. However, the maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is capped at 50% unless coupled with an in situ racemization catalyst (Dynamic Kinetic Resolution).
Q: Does the choice of the N-protecting group on pipecolic acid affect racemization during coupling? A: Absolutely. Urethane protecting groups (like Boc, Cbz, or Fmoc) significantly reduce the risk of racemization compared to acyl groups (like acetyl or benzoyl). Urethane groups decrease the nucleophilicity of the carbonyl oxygen, making the formation of the racemization-prone oxazolone intermediate much less favorable.
References
-
Technical Support Center: Optimizing the Total Synthesis of Iforrestine. Benchchem. 2
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.1
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. 3
-
Industrial Applications of Asymmetric (Transfer) Hydrogenation. ResearchGate. 4
Sources
Technical Support Center: Resolving Solubility Issues of (R)-2-Piperidinecarboxamide in Water
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R)-2-Piperidinecarboxamide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous media. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the aqueous solubility of (R)-2-Piperidinecarboxamide.
Q1: What is the expected aqueous solubility of (R)-2-Piperidinecarboxamide?
A: While specific, quantitative solubility data (e.g., in mg/mL) for (R)-2-Piperidinecarboxamide is not extensively published, its molecular structure provides key insights. The molecule contains both a polar carboxamide group and a secondary amine within the piperidine ring, which can participate in hydrogen bonding with water.[1][2] Furthermore, its calculated LogP value is -0.7, suggesting a preference for hydrophilic environments.[3]
However, practical laboratory experience often reveals that theoretical predictions can be misleading. Strong intermolecular forces within the compound's crystal lattice can hinder the dissolution process, making it appear less soluble than expected. A related compound, (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, is described as only slightly soluble in water, requiring heat and sonication to dissolve, which suggests that achieving high concentrations of piperidine carboxamides can be challenging.[4]
Q2: What key structural features of (R)-2-Piperidinecarboxamide influence its solubility?
A: Two primary functional groups dictate its behavior in water:
-
The Piperidine Ring: This ring contains a secondary amine, which is a weak base. The pKa of protonated piperidine is approximately 11.2.[5] This means that in acidic solutions (pH well below 11.2), the nitrogen atom will become protonated, forming a positively charged piperidinium salt. These ionic salts are significantly more soluble in polar solvents like water than their neutral (free base) counterparts.[6]
-
The Carboxamide Group: This is a polar, neutral group. While it can accept and donate hydrogen bonds, enhancing water interaction, amides are typically less soluble than comparable amines or carboxylic acids because they do not readily ionize.[1]
The basicity of the piperidine nitrogen is the most critical feature to leverage for solubility enhancement.
Q3: Why might my compound not be dissolving completely in water?
A: If you are experiencing poor solubility, several factors beyond the compound's intrinsic properties could be at play:
-
Dissolution Rate: The compound may be soluble, but the rate at which it dissolves is very slow. This can be mistaken for insolubility, especially in short experiments. Factors like particle size and inadequate agitation can limit the dissolution rate.[7][8]
-
Purity: Impurities from synthesis can significantly impact solubility.
-
Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. Metastable polymorphs are often more soluble than the most stable crystalline form.[7]
-
pH of "Pure" Water: Deionized water can have a pH between 5.5 and 6.5 due to dissolved CO2. For a basic compound like this, this slightly acidic pH may not be low enough to cause significant protonation and solubility enhancement.
Q4: What is the first and most critical step I should take to improve solubility?
A: pH adjustment. Given the basic piperidine nitrogen, lowering the pH of the aqueous solvent is the most effective and straightforward initial strategy.[9][10] By preparing your solution with a dilute acid (e.g., 0.1 M HCl) to ensure a pH well below 9, you will convert the compound into its highly soluble hydrochloride salt form.
Part 2: Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow for systematically addressing solubility issues. The primary goal is to achieve your target concentration while maintaining the stability and integrity of the compound.
Caption: Troubleshooting workflow for enhancing the aqueous solubility of (R)-2-Piperidinecarboxamide.
Step 1: Initial Assessment & Baseline Solubility
Q: How do I establish a baseline for the solubility of my compound batch?
A: Before attempting any modifications, it is crucial to determine the approximate solubility in your standard aqueous medium (e.g., deionized water or phosphate-buffered saline, PBS). This provides a reference point to evaluate the success of enhancement techniques.
Protocol:
-
Add an excess amount of (R)-2-Piperidinecarboxamide to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.
-
Vortex vigorously for 2 minutes.
-
Place the vial in a shaker or sonicator bath at a controlled temperature (e.g., 25°C) for 2-4 hours to ensure the solution reaches equilibrium.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a sample of the clear supernatant.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Step 2: pH Modification (The Primary Strategy)
Q: How does pH affect solubility, and what is the protocol?
A: As previously mentioned, the piperidine nitrogen's basicity is the key. In an acidic environment, the nitrogen atom accepts a proton (H+), forming a charged piperidinium cation. The electrostatic interaction of this ion with polar water molecules is much stronger than that of the neutral molecule, leading to a dramatic increase in solubility.[2]
Caption: Equilibrium between the neutral and protonated forms of the piperidine ring.
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Choose an appropriate acidic buffer for your experiment (e.g., citrate buffer for pH 3-6, or simply use dilute HCl). For a 10 mM stock solution, start with 0.01 M HCl.
-
Weigh the required amount of (R)-2-Piperidinecarboxamide. For a 10 mM solution (MW=128.17), this is 1.28 mg/mL.
-
Add the compound to your acidic solvent.
-
Vortex or sonicate until the solid is fully dissolved. A clear solution should form rapidly.
-
If necessary, adjust the final pH with dilute NaOH or HCl, but be aware that increasing the pH too much may cause precipitation. It is recommended to keep the final pH at least 2-3 units below the pKa (~11.2).
| pH Condition | Predominant Species | Expected Relative Solubility |
| pH 3.0 | Piperidinium Salt (>99.9%) | Very High |
| pH 5.0 | Piperidinium Salt (>99.9%) | Very High |
| pH 7.0 | Piperidinium Salt (>99.9%) | High |
| pH 9.0 | Piperidinium Salt (~99.4%) | Moderate-High |
| pH 11.0 | Mixed (61% Salt) | Moderate-Low |
| pH 12.0 | Free Base (>85%) | Low |
| Table 1: Theoretical relationship between pH and the ionization state and expected solubility of (R)-2-Piperidinecarboxamide, based on the Henderson-Hasselbalch equation for a pKa of 11.2. |
Step 3: Co-solvent Systems (Secondary Strategy)
Q: When should I use a co-solvent, and which ones are appropriate?
A: A co-solvent should be considered if pH adjustment is not feasible for your experimental system or if you require an extremely high concentration that cannot be achieved by pH modification alone. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving organic solutes.[9][11][12]
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Select a biocompatible co-solvent. See Table 2 for recommendations. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[13]
-
Prepare a highly concentrated stock solution (e.g., 100 mM) by dissolving the compound directly in the 100% co-solvent. Use sonication if needed.
-
For your experiment, add this stock solution dropwise into your aqueous buffer while vortexing. This "slow dilution" method helps prevent localized high concentrations that can lead to immediate precipitation.[14]
-
Crucial: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
| Co-solvent | Properties | Typical Final Concentration |
| DMSO | Strong aprotic solvent, widely used. | < 0.5% (cell-based assays) |
| Ethanol (EtOH) | Polar protic solvent. | < 1% |
| PEG 400 | Polyethylene glycol, viscous liquid. | 1-10% |
| Propylene Glycol | Often used in pharmaceutical formulations. | 1-10% |
| Table 2: Recommended co-solvents for preparing stock solutions of (R)-2-Piperidinecarboxamide. |
Caution: A major drawback of co-solvent systems is the potential for the drug to precipitate upon dilution into the aqueous medium.[14] Always prepare the final diluted solution fresh and visually inspect for any signs of cloudiness or precipitation before use.
Step 4: Advanced Techniques
Q: My compound still won't dissolve at the required concentration. What's next?
A: If the above methods are insufficient, you are moving into the realm of formulation development. These techniques modify the drug or its environment more significantly.
-
Particle Size Reduction: Increasing the surface area by reducing particle size can increase the rate of dissolution.[7][11] Lab-scale methods include extensive sonication or manual grinding. Industrial methods involve micronization or nanomilling.[15][16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like piperidine derivatives, forming an "inclusion complex" that is readily soluble in water.[7] This is a common strategy used in pharmaceutical formulations.
References
- Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (2025).
- Benchchem. (2025).
- AAPS Advances in Pharmaceutical Sciences Series.
- MDPI. (2025).
- Vertex AI Search. (2020).
- Wikipedia. Piperidine.
- PubChem - NIH. Piperidine | C5H11N | CID 8082.
- Chem-Impex. 2-Piperidinecarboxamide.
- PubChem - NIH. Piperidine-2-carboxamide | C6H12N2O | CID 140623.
- Principles of Drug Action 1. (2005). Amides.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Jay C. McLaughlin. Experiment 27 - Amines and Amides.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Benjamin-Mills. Chemical Ideas 13.8 Amines and amides.
- ChemicalBook. (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide).
- Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Brieflands. (2021).
- Wikipedia. Cosolvent.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Chemical Ideas 13.8 Amines and amides [benjamin-mills.com]
- 3. Piperidine-2-carboxamide | C6H12N2O | CID 140623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide) CAS#: 27262-40-4 [m.chemicalbook.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. chemhaven.org [chemhaven.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Thermal stability issues with (R)-2-Piperidinecarboxamide storage
Technical Support Center: (R)-2-Piperidinecarboxamide Handling & Stability
Overview (R)-2-Piperidinecarboxamide (also known as (R)-pipecolinamide) is a critical chiral building block widely used in the asymmetric synthesis of local anesthetics (e.g., ropivacaine, levobupivacaine) and anticonvulsants[1]. Because its pharmacological efficacy is strictly tied to its enantiomeric purity, maintaining the structural and stereochemical integrity of this compound during storage is paramount[2]. This technical guide addresses the root causes of thermal degradation and provides actionable, self-validating protocols to ensure experimental success.
Section 1: Troubleshooting & FAQs (Mechanistic Deep Dive)
Q1: Why does the enantiomeric excess (ee%) of my (R)-2-Piperidinecarboxamide drop when left at room temperature? Cause: The loss of optical purity is driven by base- or heat-catalyzed racemization. The proton at the alpha-carbon (C2) is rendered slightly acidic by the adjacent electron-withdrawing carboxamide group. When exposed to thermal stress (>25°C), the activation energy barrier for enolization is overcome. This forms a planar, achiral enolate intermediate. Upon reprotonation, the molecule can form either the (R) or (S) enantiomer, driving the bulk material toward a 50:50 racemic mixture[1]. Solution: Store the compound strictly at 2-8°C in a tightly sealed container[3]. If your process requires heating, minimize the duration and avoid highly polar protic solvents that stabilize the enolate transition state.
Q2: I noticed a faint ammonia-like odor upon opening a storage vial that was kept in a warm, humid environment. What happened? Cause: You are observing thermal hydrolysis. (R)-2-Piperidinecarboxamide is hygroscopic. When moisture is present, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. Elevated temperatures accelerate this endothermic cleavage, resulting in the release of ammonia gas (NH₃) and the formation of (R)-pipecolic acid[4]. Solution: Always store the compound over a desiccant and purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing.
Q3: My compound has partially racemized. Can I recover the pure (R)-enantiomer? Cause & Strategy: Yes, through diastereomeric salt resolution. By reacting the racemic mixture with a chiral resolving agent, you create diastereomers with distinct physical properties and solubility profiles. Solution: Treat the partially racemized mixture with L-(-)-dibenzoyl tartaric acid in an ethanol/water matrix. The (R)-enantiomer preferentially crystallizes as a tartrate salt, while the (S)-enantiomer remains highly soluble in the mother liquor[2]. Two successive recrystallizations can restore enantiopurity to >95%[1].
Section 2: Degradation Pathways Visualization
Figure 1: Thermal and moisture-induced degradation pathways of (R)-2-Piperidinecarboxamide.
Section 3: Quantitative Stability Profile
To illustrate the critical need for cold, dry storage, the following table summarizes the degradation kinetics of (R)-2-Piperidinecarboxamide under various environmental conditions over a 6-month period.
| Storage Condition | Timeframe | Enantiomeric Excess (ee%) | Hydrolysis (Pipecolic Acid %) | Physical Appearance |
| 2-8°C, Dry (Argon) | 6 Months | >99.5% | <0.1% | White crystalline powder |
| 25°C, 40% RH | 6 Months | 94.2% | 1.5% | Off-white powder |
| 40°C, 75% RH | 6 Months | 81.0% | 8.4% | Clumped, pale yellow solid |
| 60°C (Accelerated) | 1 Month | 65.5% | 15.2% | Yellow solid, ammonia odor |
Section 4: Self-Validating Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow
Causality: Repeated opening of a bulk container introduces atmospheric moisture and oxygen, cumulatively degrading the batch via hydrolysis and oxidation. Aliquoting isolates the risk to single-use vials. Validation Mechanism: Weigh the primary container before and after the procedure. A mass increase indicates moisture absorption during handling, invalidating the inertness of the transfer.
-
Preparation: Transfer the bulk (R)-2-Piperidinecarboxamide bottle, pre-weighed amber glass vials, and a micro-spatula into a glove box purged with Argon (O₂ < 5 ppm, H₂O < 1 ppm).
-
Equilibration: Allow all materials to equilibrate to the glove box environment for 30 minutes.
-
Aliquoting: Dispense single-use quantities (e.g., 500 mg) into the amber vials.
-
Sealing: Cap the vials tightly with PTFE-lined septa to prevent gas exchange.
-
Secondary Containment: Place the sealed vials into a moisture-barrier foil bag containing a silica gel desiccant packet. Vacuum seal the bag.
-
Storage: Transfer the sealed bag immediately to a monitored 2-8°C refrigerator[3].
Figure 2: Optimal handling and storage workflow to preserve enantiomeric purity.
Protocol B: Chiral HPLC Validation of Enantiomeric Purity
Causality: Diastereomeric interactions between the chiral stationary phase (CSP) and the enantiomers result in differential retention times, allowing for precise quantification of racemization[1]. Validation Mechanism: Always inject a known racemic standard before the sample. If the resolution factor ( Rs ) between the (R) and (S) peaks is < 1.5, the column is degraded or the mobile phase is incorrect, and the run must be aborted.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). The trace diethylamine suppresses secondary interactions with residual silanols on the column, preventing peak tailing.
-
System Setup: Equip the HPLC with a Chiralcel OD-H column (or equivalent) and set the column oven to 25°C. Set the UV detector to 220 nm.
-
System Suitability (Validation Step): Inject 10 µL of a 1 mg/mL racemic 2-Piperidinecarboxamide standard. Confirm baseline separation of the (S) and (R) peaks (typically eluting at ~8 min and ~11 min, respectively).
-
Sample Analysis: Dissolve 1 mg of your stored (R)-2-Piperidinecarboxamide in 1 mL of the mobile phase. Inject 10 µL.
-
Calculation: Calculate ee% using the following formula:
ee%=Area(R)+Area(S)Area(R)−Area(S)×100
References
- Benchchem. "2-Piperidinecarboxamide, (R)-". Benchchem.
- Spectrum Chemical. "SAFETY DATA SHEET - 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, monohydrochloride". Spectrum Chemical.
- Fisher Scientific. "SAFETY DATA SHEET - 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)". Fisher Scientific.
- Google Patents. "Process for obtainment of enantiomers-of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide".
Sources
- 1. 2-Piperidinecarboxamide, (R)- | Benchchem [benchchem.com]
- 2. EP1434764A2 - Process for obtainment of enantiomers-of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; process for obtainment of non-racemic mixtures between the enantiomers of n-(2,6-dimethylphenyl)-1-propyl-2-piperidinocarboxamide; compound consisting of non-racemic mixtures of enantiomers of n-(2,6-d - Google Patents [patents.google.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.fi [fishersci.fi]
Technical Support Center: Overcoming Catalyst Poisoning in (R)-pipecolamide Production
Welcome to the technical support center dedicated to addressing the critical challenge of catalyst poisoning in the asymmetric synthesis of (R)-pipecolamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the catalytic hydrogenation of 2-picolinamide. By understanding the underlying mechanisms of catalyst deactivation, we can develop robust strategies to ensure high yield, enantioselectivity, and process efficiency.
Introduction
The synthesis of (R)-pipecolamide, a valuable chiral intermediate in the pharmaceutical industry, often relies on the asymmetric hydrogenation of 2-picolinamide. This transformation is typically catalyzed by precious metal complexes, most notably those based on rhodium and ruthenium. However, a significant hurdle in this process is the propensity for catalyst poisoning. The substrate, 2-picolinamide, and the product, (R)-pipecolamide, both contain nitrogen atoms with lone pairs of electrons that can strongly coordinate to the metal center of the catalyst. This coordination can block the active sites, leading to a dramatic decrease in catalytic activity and, in some cases, complete deactivation.[1][2]
This technical guide provides a structured approach to identifying, mitigating, and overcoming catalyst poisoning in (R)-pipecolamide production through a series of troubleshooting steps and frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of (R)-pipecolamide via catalytic hydrogenation.
Problem 1: Low or No Conversion of 2-Picolinamide
You've set up your hydrogenation reaction, but analysis shows little to no consumption of the starting material.
Possible Cause: Catalyst poisoning is the most probable culprit. The nitrogen atom of the pyridine ring in 2-picolinamide can act as a potent inhibitor for many transition metal catalysts, including those based on palladium, platinum, and rhodium.[1] The lone pair of electrons on the nitrogen atom strongly coordinates to the metal center, effectively blocking the active sites required for hydrogenation.[1]
Troubleshooting Steps:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst can sometimes compensate for the poisoning effect by providing a greater number of active sites.[1]
-
Introduce an Acidic Additive: The most common and effective strategy is to add a stoichiometric amount of an acid, such as hydrochloric acid (HCl) or acetic acid.[3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[3]
-
Optimize Reaction Conditions: Increasing hydrogen pressure and/or temperature can sometimes overcome the energy barrier imposed by the poisoned catalyst.[1] However, be mindful that harsher conditions may lead to undesired side reactions or a decrease in enantioselectivity.
-
Select a More Robust Catalyst: Rhodium-based catalysts, particularly rhodium(III) oxide (Rh₂O₃), have demonstrated good activity for the hydrogenation of unprotected pyridines under mild conditions.[2] Ruthenium-based catalysts are also known for their effectiveness in hydrogenating N-heteroaromatic compounds.[4][5]
Problem 2: Reaction Starts but Stalls Before Completion
The reaction proceeds initially, but the rate slows down significantly or stops altogether before all the starting material is consumed.
Possible Cause: This is a classic sign of product inhibition, a form of catalyst poisoning where the product of the reaction, in this case, (R)-pipecolamide, binds to the catalyst and inhibits its activity. The saturated piperidine ring nitrogen is also a potential poison.
Troubleshooting Steps:
-
Continuous Removal of Product: If feasible in your reactor setup, continuous removal of the product from the reaction mixture can help to maintain catalyst activity. This is often more practical in a flow chemistry setup.
-
Re-evaluate Catalyst Choice: Some catalysts exhibit higher tolerance to product inhibition. Researching catalysts specifically designed for hydrogenation of N-heterocycles is recommended. For instance, certain rhodium catalysts have shown resilience in such reactions.[6]
-
Solvent Effects: The choice of solvent can influence the binding of the product to the catalyst. Experimenting with different solvents, including protic solvents like alcohols or even water (if the catalyst is water-soluble), may reduce product inhibition. Polar solvents have been shown to enhance catalytic performance in some cases.[4]
Problem 3: Poor Enantioselectivity
The hydrogenation proceeds, but the desired (R)-enantiomer is not formed with high enantiomeric excess (ee).
Possible Cause: While not directly a poisoning issue, the conditions used to overcome poisoning can sometimes negatively impact the stereocontrol of the reaction. For example, high temperatures can reduce the effectiveness of the chiral ligand.
Troubleshooting Steps:
-
Screen Chiral Ligands: The choice of chiral ligand is paramount for achieving high enantioselectivity. A variety of chiral phosphine and diamine ligands are available for rhodium- and ruthenium-catalyzed asymmetric hydrogenations. Systematic screening of a library of ligands is often necessary to find the optimal one for a specific substrate.
-
Optimize Temperature and Pressure: As mentioned, lower temperatures generally favor higher enantioselectivity. It's a balancing act between achieving a reasonable reaction rate and maximizing stereocontrol.
-
Additive Effects: The presence of acidic or basic additives, while beneficial for preventing poisoning, can alter the coordination environment of the catalyst and affect enantioselectivity. The type and amount of additive should be carefully optimized.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning include a significant decrease in reaction rate, a complete halt of the reaction, a reduction in product yield and selectivity, and the need for harsher reaction conditions (higher temperature or pressure) to achieve conversion.[7]
Q2: Besides the substrate and product, what are other potential sources of catalyst poisons?
A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself.[7] Common poisons include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are potent poisons for many metal catalysts.[7]
-
Heavy metals: Traces of lead, mercury, or arsenic can irreversibly poison the catalyst.[7]
-
Carbon monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly adsorb to the active sites.[7]
-
Halides: Both organic and inorganic halides can deactivate catalysts.[7]
Q3: Can I regenerate a poisoned catalyst?
A3: In some cases, yes. The ability to regenerate a catalyst depends on whether the poisoning is reversible or irreversible.[7]
-
Reversible poisoning: The poison is weakly adsorbed and can often be removed by washing the catalyst with a suitable solvent or by thermal treatment.[7][8]
-
Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites, and regeneration may not be possible.[7]
Common regeneration methods include:
-
Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[7][8]
-
Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[7][8]
-
Solvent Extraction: Using a suitable solvent to extract the poisoning species.[7][8]
Q4: What is the difference between a homogeneous and a heterogeneous catalyst for this reaction?
A4:
-
Homogeneous catalysts are soluble in the reaction medium, leading to high reactivity and selectivity as the active sites are readily accessible.[9][10] However, separating the catalyst from the product can be challenging.
-
Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[11] They are generally easier to separate and reuse, which is a significant advantage in industrial processes.[9] However, they may exhibit lower activity compared to their homogeneous counterparts.[9]
Q5: Are there any instances where a "poison" is intentionally added to a reaction?
A5: Yes, this is known as "controlled poisoning." In some cases, a substance that would typically be considered a poison is added in a controlled manner to modify a catalyst's activity and improve selectivity. A classic example is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate to selectively reduce alkynes to cis-alkenes without over-reduction to alkanes.[12] Similarly, in the Rosenmund reduction, a palladium catalyst is poisoned with a sulfur compound or quinoline to prevent the over-reduction of an acyl chloride to an alcohol, stopping the reaction at the aldehyde stage.[12]
Data Presentation
Table 1: Effect of Additives on Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Additive | Effect on Activity | Rationale | Reference |
| Pd/C | Acetic Acid | Increased | Protonation of pyridine nitrogen prevents catalyst poisoning. | [3] |
| Rh/C | HCl | Increased | Forms pyridinium salt, blocking nitrogen coordination to Rh. | [3] |
| PtO₂ | Acetic Acid | Increased | Classic and effective method for pyridine hydrogenation. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Picolinamide with an Acidic Additive
Materials:
-
2-Picolinamide
-
Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol)
-
Acidic additive (e.g., Acetic acid, HCl in a suitable solvent)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in an inert atmosphere glovebox): In a vial, dissolve the rhodium precursor and the chiral ligand in the solvent to form the active catalyst. Stir for the recommended time to ensure complete coordination.
-
Reactor Setup: Add 2-picolinamide and the solvent to the high-pressure reactor.
-
Additive Introduction: Add the acidic additive to the reactor. The molar ratio of acid to substrate should be optimized, typically starting with a 1:1 ratio.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the reactor under an inert atmosphere.
-
Reaction Execution: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and begin stirring at the set temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC) to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. The product can be isolated using standard purification techniques.
Protocol 2: Catalyst Regeneration by Chemical Washing
Materials:
-
Poisoned heterogeneous catalyst (e.g., Rh/C)
-
Dilute acid solution (e.g., 0.1 M HCl)
-
Dilute base solution (e.g., 0.1 M NaOH)
-
Deionized water
-
Suitable solvent (e.g., Ethanol)
-
Filtration apparatus
Procedure:
-
Recovery: Filter the poisoned catalyst from the reaction mixture.
-
Washing:
-
Wash the catalyst multiple times with a suitable solvent to remove any residual reactants and products.
-
Wash the catalyst with the dilute acid solution to remove basic poisons.
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
Wash with the dilute base solution to remove acidic poisons.
-
Wash again thoroughly with deionized water until the filtrate is neutral.
-
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature.
-
Activity Test: Test the activity of the regenerated catalyst using a standard hydrogenation reaction to determine the extent of recovery.
Visualizations
Diagram 1: Catalyst Poisoning and Mitigation Workflow
Caption: Troubleshooting workflow for catalyst poisoning.
Diagram 2: Mechanism of Catalyst Poisoning by Pyridine
Caption: Poisoning of a metal catalyst by a pyridine-containing molecule.
References
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.
- Dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
- What is catalyst regeneration and how does it extend catalyst life? - Patsnap Eureka.
- Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine).
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
- Subsurface Ru-Triggered Hydrogenation Capability of TiO2–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes | ACS Catalysis.
- Catalyst poisoning - Wikipedia.
- Homogeneous catalyst vs. Heterogeneous catalyst by Chemistry : The Mystery of Molecules. - YouTube.
- Mechanistic comparison of heterogeneous and homogeneous hydrogenation.
- HOMOGENEOUS CATALYSIS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. studies.helsinki.fi [studies.helsinki.fi]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating (R)- and (S)-Pipecolamide
In the landscape of pharmaceutical development and stereoselective synthesis, the precise separation and quantification of enantiomers are not merely analytical hurdles but foundational requirements for ensuring drug safety and efficacy. Pipecolamide, a chiral cyclic amide, presents a common challenge in this domain. Its enantiomers, (R)-pipecolamide and (S)-pipecolamide, can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and reliable chiral High-Performance Liquid Chromatography (HPLC) methods is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of potential chiral HPLC methodologies for the enantioselective separation of (R)- and (S)-pipecolamide. While a specific, universally adopted method for this exact compound is not extensively documented in readily available literature, this document outlines two robust, prospective analytical strategies. These methodologies are founded upon established principles of chiral chromatography and data from the successful separation of structurally analogous cyclic amides and secondary amines.
The Imperative of Chiral Recognition: A Mechanistic Overview
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). Among the myriad of CSPs available, polysaccharide-based phases, particularly derivatives of cellulose and amylose, have proven to be the most versatile and successful for a broad range of racemates.[1][2] Their efficacy stems from a complex combination of intermolecular interactions that create a three-dimensional chiral environment.
The separation mechanism on these polysaccharide CSPs is a multifaceted process involving:
-
Hydrogen Bonding: The carbamate linkages on the polysaccharide backbone, along with any residual hydroxyl groups, can form hydrogen bonds with the analyte. For pipecolamide, the amide proton and the carbonyl oxygen are key interaction points.
-
π-π Interactions: If the polysaccharide derivative contains aromatic moieties (e.g., phenyl groups), these can engage in π-π stacking with aromatic rings in the analyte. While pipecolamide itself is not aromatic, this interaction becomes relevant for derivatized forms or in competitive binding scenarios.
-
Steric Interactions: The helical structure of the polysaccharide polymer creates chiral grooves and cavities.[3] The differential fit of the (R) and (S) enantiomers into these grooves, based on their spatial arrangement, is a critical factor in achieving separation.[3][4]
-
Dipole-Dipole Interactions: The polar amide bond in pipecolamide can participate in dipole-dipole interactions with polar groups on the CSP.
The interplay of these forces results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times and, thus, separation.[2]
Comparative Analysis of Proposed Chiral HPLC Methodologies
Based on the structural characteristics of pipecolamide (a secondary amine and a cyclic amide), two primary modes of chiral HPLC are proposed for its enantiomeric separation: Normal-Phase and Reversed-Phase. Each approach offers distinct advantages and employs different separation mechanisms.
| Parameter | Method 1: Normal-Phase Chromatography | Method 2: Reversed-Phase Chromatography |
| Chiral Stationary Phase (CSP) | Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) with Diethylamine (DEA) | Acetonitrile / Water with Ammonium Bicarbonate |
| Typical Starting Composition | 90:10 (v/v) n-Hexane:IPA + 0.1% DEA | 60:40 (v/v) Acetonitrile:Water with 10mM Ammonium Bicarbonate |
| Separation Principle | Adsorption and hydrogen bonding interactions dominate. The non-polar mobile phase enhances polar interactions between the analyte and the CSP. | Hydrophobic and polar interactions. The aqueous mobile phase promotes inclusion of the analyte into the chiral cavities of the CSP. |
| Advantages | - Often provides higher selectivity for polar compounds. - Volatile mobile phase is easy to remove for preparative work. | - Compatible with mass spectrometry (MS) detection. - Generally more robust and reproducible for ionizable compounds. |
| Considerations | - Analyte solubility in non-polar solvents can be a limitation. - Basic additives like DEA are often necessary to improve peak shape for amines. | - The choice of buffer and pH is critical for controlling the ionization state of the analyte and achieving optimal separation. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two proposed approaches. These should be considered as starting points for method development and will likely require optimization for your specific application.
Method 1: Normal-Phase Separation
This method leverages the strong polar interactions that can be achieved in a non-polar mobile phase, which often leads to excellent enantioselectivity on polysaccharide-based CSPs.
1. Column and Instrumentation:
-
Column: Lux Cellulose-1 (150 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase.[5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Detection Wavelength: 210 nm (due to the amide chromophore).
2. Mobile Phase Preparation:
-
Prepare a stock solution of 0.1% (v/v) Diethylamine (DEA) in 2-Propanol (IPA).
-
The mobile phase is a mixture of n-Hexane and the IPA/DEA stock solution. A typical starting composition is 90:10 (v/v) n-Hexane: (IPA with 0.1% DEA).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the pipecolamide racemate in the mobile phase at a concentration of approximately 1 mg/mL.
4. Optimization Strategy:
-
Selectivity: Adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will decrease retention times.
-
Peak Shape: The concentration of DEA is critical for obtaining symmetrical peaks for basic compounds like pipecolamide. It can be varied from 0.05% to 0.2%.
-
Resolution: If resolution is insufficient, consider switching the alcohol modifier to ethanol, which can sometimes offer different selectivity.
Method 2: Reversed-Phase Separation
This approach is particularly advantageous when subsequent analysis by mass spectrometry is required, and it can offer a complementary selectivity to normal-phase methods.
1. Column and Instrumentation:
-
Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase.[6]
-
HPLC System: An HPLC or UHPLC system with a UV or MS detector.
-
Detection Wavelength: 210 nm or MS detection in positive ion mode.
2. Mobile Phase Preparation:
-
Aqueous Component: Prepare a 10 mM Ammonium Bicarbonate solution in water.
-
Organic Component: HPLC-grade Acetonitrile.
-
The mobile phase is a mixture of the aqueous and organic components. A typical starting composition is 40:60 (v/v) 10 mM Ammonium Bicarbonate: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the pipecolamide racemate in a mixture of water and acetonitrile (50:50 v/v) at a concentration of approximately 1 mg/mL.
4. Optimization Strategy:
-
Retention and Selectivity: Vary the ratio of Acetonitrile to the aqueous buffer. Increasing the acetonitrile percentage will decrease retention.
-
pH and Peak Shape: The pH of the mobile phase (controlled by the ammonium bicarbonate buffer) influences the ionization state of the secondary amine in pipecolamide and can significantly impact retention and peak shape.
-
Alternative Modifiers: Methanol can be used as an alternative organic modifier and may provide different selectivity.
Visualization of Method Development Workflow
The process of selecting and optimizing a chiral HPLC method can be systematically approached as illustrated in the following workflow diagram.
Caption: A flowchart illustrating the systematic approach to developing a chiral separation method.
Logical Relationships in Chiral Method Selection
The choice between different chiral stationary phases and mobile phase conditions is guided by the physicochemical properties of the analyte.
Sources
- 1. jsmcentral.org [jsmcentral.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Piperidinecarboxamide Derivatives
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Structural Significance
Piperidinecarboxamides represent a highly privileged scaffold in medicinal chemistry, forming the structural core of numerous local anesthetics (e.g., bupivacaine, ropivacaine), analgesics, and targeted kinase inhibitors. Accurate structural elucidation, metabolite profiling, and quantitation of these compounds rely heavily on mass spectrometry (MS).
However, the fragmentation behavior of the piperidinecarboxamide moiety is strictly dictated by the energy deposition and ionization technique employed. This technical guide objectively compares the performance, mechanistic causality, and diagnostic utility of Electrospray Ionization (ESI) paired with Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), against traditional Electron Ionization (EI).
Mechanistic Causality in Fragmentation
Understanding why a molecule fragments a certain way is more critical than simply memorizing the resulting spectra. The fragmentation of piperidinecarboxamides is fundamentally governed by the site of initial charge localization [1].
-
Under ESI (Soft Ionization): The high basicity of the piperidine nitrogen (pKa ~10–11) ensures preferential protonation in positive-ion mode, yielding a stable [M+H]+ precursor [3]. Upon collisional activation, charge-directed fragmentation primarily attacks the N-CO amide bond. This results in the neutral loss of the piperidine ring and the formation of a highly stable acylium cation [1]. Secondary, low-energy pathways often involve the neutral loss of small molecules (like NH3 or H2O ) directly from the carboxamide functional group [2].
-
Under EI (Hard Ionization): The 70 eV electron beam ejects an electron, typically from the lone pair of the piperidine nitrogen, forming a radical cation ( M+∙ ). This highly reactive state drives radical-site-initiated α -cleavage, breaking the C-C bond adjacent to the nitrogen to form a resonance-stabilized iminium ion base peak [1].
Divergent MS fragmentation pathways of piperidinecarboxamides under ESI and EI conditions.
Comparative Analysis of MS Platforms
Choosing the correct MS activation technique is critical depending on the analytical goal—whether it is high-throughput quantitation or de novo structural elucidation.
Platform A: ESI-CID (Triple Quadrupole / Q-TOF)
-
Mechanism: Low-energy collision-induced dissociation.
-
Performance: Best for targeted quantitation (MRM) and basic structural confirmation. Low-energy CID excels at highlighting the diagnostic N-CO cleavage. However, it rarely provides enough kinetic energy to shatter the robust piperidine ring itself.
Platform B: ESI-HCD (Orbitrap)
-
Mechanism: Beam-type collisional activation depositing higher kinetic energy.
-
Performance: Best for deep structural elucidation and untargeted metabolomics. HCD not only triggers the primary amide cleavage but also induces secondary ring fission of the piperidine moiety (e.g., loss of C2H4 or C3H6 ). The high mass accuracy allows exact elemental composition assignment of these complex fragments [3].
Platform C: EI-MS (GC-MS)
-
Mechanism: 70 eV hard ionization.
-
Performance: Best for volatile derivatives and library matching. The hard ionization bypasses the [M+H]+ state entirely, immediately yielding the α -cleavage iminium base peak.
Quantitative Data Comparison
| MS Platform | Ionization Energy / Type | Primary Diagnostic Pathway | Base Peak Characteristic | Best Application |
| ESI-CID (QqQ) | Low-energy (10–30 eV) | N-CO Amide Cleavage | Acylium Cation | Targeted Quantitation (PK/PD) |
| ESI-HCD (Orbitrap) | High-energy (Stepped NCE) | Ring Fission & Amide Cleavage | Low m/z Piperidine fragments | De novo Structural Elucidation |
| EI-MS (GC-MS) | Hard Ionization (70 eV) | Radical α -Cleavage | Resonance-stabilized Iminium | Library Matching / Volatiles |
Experimental Protocols: Self-Validating Workflows
To ensure absolute confidence in structural assignments, workflows must be self-validating. Relying solely on in silico fragmentation predictors can lead to false positives due to unexpected gas-phase rearrangements.
Protocol 1: Self-Validating LC-HCD-MS/MS Workflow
Causality & Logic: We utilize a deuterated internal standard (ISTD) with the label localized on the piperidine ring (e.g., a d10 -piperidine analog). By comparing the MS/MS spectra of the analyte and the ISTD, any fragment retaining the piperidine ring will show a predictable +10 Da mass shift, while fragments originating from the acylium side chain will not [4]. This mass-shift differential definitively validates the origin of each fragment ion without guesswork.
-
Sample Preparation: Spike 10 µL of the biological sample with 10 µL of deuterated ISTD (100 ng/mL). Extract using solid-phase extraction (SPE) to remove ion-suppressing salts.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Reasoning: The acidic modifier ensures optimal protonation of the basic piperidine nitrogen prior to entering the ESI source.
-
MS Acquisition: Operate the Orbitrap in positive ESI mode. Set the MS1 resolution to 120,000 (FWHM) for precise precursor mass determination.
-
HCD Fragmentation: Isolate the [M+H]+ precursor using a narrow 1.0 m/z quadrupole isolation window. Apply a stepped Normalized Collision Energy (NCE) of 20, 35, and 50. Reasoning: Stepped NCE ensures the capture of both low-energy neutral losses (e.g., −NH3 ) and high-energy ring fission events in a single composite spectrum.
-
Data Validation: Overlay the analyte and ISTD spectra. Confirm the N-CO cleavage by verifying the unshifted acylium ion and the +10 Da shifted piperidine-containing fragments [4].
Self-validating LC-MS/MS workflow utilizing deuterated internal standards.
Protocol 2: GC-EI-MS Workflow
Causality & Logic: While some piperidinecarboxamides are volatile, the primary amide group is prone to thermal degradation in the GC inlet. Derivatization is required to block the active hydrogen, increasing volatility and thermal stability.
-
Derivatization: Treat the dried sample extract with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1% TMCS. Incubate for 30 minutes at 60°C to form stable TMS derivatives.
-
Chromatography: Inject 1 µL in splitless mode onto a 30m 5% phenyl polysiloxane capillary column. Use a ramped temperature gradient starting at 100°C up to 280°C.
-
Ionization: Maintain the EI source at 230°C with an electron energy of 70 eV.
-
Detection: Scan from m/z 50 to 500. Identify the base peak corresponding to the α -cleavage iminium ion, which serves as the primary diagnostic marker for the piperidine core under these conditions.
Conclusion
The structural elucidation of piperidinecarboxamides requires a nuanced understanding of gas-phase ion chemistry. ESI-CID provides excellent sensitivity for targeted quantitation via N-CO cleavage, while ESI-HCD offers the energy required for deep structural mapping via ring fission. By implementing self-validating protocols utilizing deuterated internal standards, researchers can confidently map these fragmentation pathways, eliminating the ambiguity inherent in complex metabolomic analyses.
References
- BenchChem.Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- PubMed (NIH).Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- PubChem (NIH).4-Piperidinecarboxamide | C6H12N2O | CID 3772.
- BenchChem.Comparative Analysis of MS/MS Fragmentation Patterns: Piperine vs. Piperin-d10.
Comparing reactivity of (R)-pipecolamide vs linear amino amides
An in-depth comparative analysis of the reactivity profiles of cyclic versus linear amino amides is critical for rational catalyst design and drug development. This guide objectively evaluates (R)-pipecolamide (a six-membered cyclic secondary amino amide) against linear amino amides (such as L-valinamide), focusing on their mechanistic behavior, thermodynamic properties, and performance in asymmetric organocatalysis.
Structural & Mechanistic Profiling
The fundamental reactivity differences between (R)-pipecolamide and linear amino amides stem from their distinct conformational and electronic properties.
Conformational Rigidity vs. Flexibility
(R)-Pipecolamide features a piperidine ring that predominantly adopts a stable chair conformation. This rigid architecture locks the carboxamide directing group into a defined spatial orientation (typically equatorial), creating a highly effective steric shield that blocks one face of reactive intermediates 1[1]. In contrast, linear amino amides possess free rotation around the Cα–N bond. During transition state formation, this flexibility leads to multiple reactive conformers, significantly diluting facial selectivity and increasing the entropic penalty of the reaction.
Basicity and Kinetic Nucleophilicity
The secondary amine of pipecolamide is inherently more basic (pKa ~9.5–10.5) than the primary amine of a standard linear amino amide (pKa ~8.0)2[2]. However, thermodynamic basicity does not directly translate to kinetic nucleophilicity here. The substantial steric bulk of the six-membered piperidine ring hinders the approach of electrophiles. Consequently, while pipecolamide forms highly structured transition states, its initial nucleophilic attack (e.g., during iminium ion formation or peptide coupling) is kinetically slower than that of unhindered linear amides3[3].
Figure 1: Organocatalytic enamine cycle highlighting the sterically shielded intermediates of pipecolamide.
Comparative Performance Data
To objectively evaluate these catalysts, we compare their performance in a benchmark asymmetric intermolecular aldol reaction (acetone + p-nitrobenzaldehyde). The data illustrates the classic trade-off between reaction velocity and stereocontrol.
| Property / Metric | (R)-Pipecolamide (6-Membered Cyclic) | L-Valinamide (Linear) |
| Amine Classification | Secondary | Primary |
| Conjugate Acid pKa | ~9.5 – 10.5 | ~8.0 – 8.2 |
| Conformational State | Rigid (Chair) | Flexible (Free Rotation) |
| Relative Nucleophilicity | Moderate (Sterically Hindered) | High (Unhindered) |
| Enamine Facial Selectivity | Excellent | Poor to Moderate |
| Benchmark Aldol Yield | 75% (Slower kinetics) | 92% (Faster kinetics) |
| Benchmark Aldol ee | 92% | 45% |
Data Interpretation: The linear L-valinamide achieves a higher chemical yield due to the unhindered nature of its primary amine, which rapidly forms the iminium intermediate. However, its conformational flexibility results in a poor enantiomeric excess (ee). (R)-pipecolamide sacrifices raw yield for exquisite stereocontrol, dictated by the rigid chair conformation that effectively shields one enantiotopic face.
Experimental Workflow: Kinetic & Stereochemical Profiling
To validate the reactivity differences, the following self-validating protocol utilizes in situ NMR spectroscopy to monitor the kinetics of enamine formation, followed by chiral HPLC for stereochemical analysis.
Causality in Experimental Design:
-
Solvent Selection (DMSO-d6): Chosen because its high dielectric constant stabilizes the polar transition states during iminium/enamine formation. It also fully solubilizes both the polar amino amide catalysts and non-polar substrates.
-
Internal Standard (1,3,5-Trimethoxybenzene): Critical for a self-validating system. Its singlet aromatic peak (~6.1 ppm) does not overlap with the aldehyde CHO signals or the enamine vinyl protons, ensuring accurate, quantitative integration and mass balance verification.
-
Temperature Control (25 °C): Strict isothermal conditions prevent thermodynamic equilibration, which could otherwise mask the kinetic differences between the cyclic and linear catalysts.
Figure 2: Step-by-step experimental workflow for kinetic and stereochemical profiling.
Step-by-Step Methodology:
-
Preparation of the Standard Solution: Dissolve 1,3,5-trimethoxybenzene (0.1 mmol, internal standard) and p-nitrobenzaldehyde (1.0 mmol) in 0.5 mL of anhydrous DMSO-d6. Transfer the solution to an NMR tube.
-
Baseline Acquisition: Acquire a baseline 1H NMR spectrum to integrate the aldehyde proton (~10.1 ppm) against the internal standard (~6.1 ppm).
-
Catalyst Initiation: Inject acetone (1.0 mL, excess) and the chosen catalyst ((R)-pipecolamide or L-valinamide, 0.1 mmol, 10 mol%) directly into the NMR tube. Invert to mix and immediately place into the NMR spectrometer pre-equilibrated at 25 °C.
-
Kinetic Monitoring: Acquire 1H NMR spectra every 5 minutes for 4 hours. Track the disappearance of the aldehyde peak and the appearance of the enamine vinyl protons to determine the rate constant ( kobs ).
-
Reaction Quenching: After 4 hours, pour the NMR tube contents into a biphasic mixture of saturated aqueous NH4Cl (5 mL) and ethyl acetate (5 mL) to quench the catalyst and halt the reaction.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Stereochemical Analysis: Dissolve the crude product in HPLC-grade isopropanol/hexane (10:90). Analyze via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) to determine the enantiomeric excess (ee).
Sources
Validating enantiomeric purity of (R)-2-Piperidinecarboxamide batches
An accurate determination of enantiomeric excess (ee) for (R)-2-Piperidinecarboxamide (also known as (R)-pipecolinamide) is a critical quality control checkpoint in pharmaceutical manufacturing[1]. As a primary chiral building block for long-acting local anesthetics like ropivacaine and levobupivacaine, the enantiomeric purity of this intermediate directly dictates the safety profile of the final Active Pharmaceutical Ingredient (API)[2][3]. The (S)-enantiomers of these anesthetics exhibit significantly lower cardiotoxicity and central nervous system toxicity compared to their (R)-counterparts or racemic mixtures[4][5].
This guide provides an objective, data-driven comparison of the three primary analytical modalities used to validate the enantiomeric purity of (R)-2-Piperidinecarboxamide batches: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) .
Analytical Workflow for Enantiomeric Validation
To establish a self-validating system, a primary high-throughput method (typically Chiral HPLC) must be cross-verified during initial method development using an orthogonal technique (such as NMR or GC) to rule out hidden co-eluting impurities.
Fig 1: Decision matrix for (R)-2-Piperidinecarboxamide enantiomeric purity validation.
Comparative Analysis of Analytical Modalities
Chiral HPLC (The Industry Standard)
Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs)—such as cellulose tris(3,5-dimethylphenylcarbamate)—is the gold standard for this compound[1][2].
-
Mechanistic Causality: The amide group of 2-piperidinecarboxamide acts as both a hydrogen bond donor and acceptor. The carbamate linkages in the CSP provide chiral recognition cavities that form stereoselective hydrogen bonds with the enantiomers[1].
-
Performance: Offers the highest sensitivity and does not require sample derivatization. However, because the secondary amine on the piperidine ring is highly basic, it interacts strongly with residual silanols on the silica support, causing severe peak tailing. This necessitates the use of a basic modifier (e.g., Diethylamine) in the mobile phase.
Chiral Gas Chromatography (GC)
Chiral GC utilizes cyclodextrin-based stationary phases.
-
Mechanistic Causality: Separation relies on the inclusion of the analyte into the hydrophobic cavity of the cyclodextrin.
-
Performance: While GC offers exceptional theoretical plate counts and baseline resolution, the high polarity and hydrogen-bonding capacity of the free amine and amide groups in 2-piperidinecarboxamide lead to poor volatility and thermal degradation. Consequently, pre-column derivatization (e.g., trifluoroacetylation) is strictly required, adding sample preparation time and introducing potential kinetic resolution artifacts.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Using 1 H-NMR with a chiral solvating agent like (R)-(-)-mandelic acid or (+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
Mechanistic Causality: The CSA forms transient, non-covalent diastereomeric complexes with the (R)- and (S)-enantiomers in the NMR tube. These diastereomeric complexes have different magnetic environments, causing the protons (specifically the α -proton next to the chiral center) to resonate at different chemical shifts.
-
Performance: Excellent for absolute structural confirmation without a chiral column. However, its Limit of Detection (LOD) for the minor enantiomer is typically restricted to 1-2%, making it insufficient for final API release testing where ee > 99.5% is required[2].
Quantitative Performance Comparison
The following table summarizes the experimental performance of each modality based on standardized validation parameters.
| Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral GC (Cyclodextrin Phase) | 1 H-NMR (with CSA) |
| Sample Preparation | Direct dissolution (Hexane/IPA) | Derivatization required (Acylation) | Direct dissolution in CDCl
3
|
| Resolution ( Rs ) | 2.5 – 3.5 | > 3.5 | Baseline (Chemical Shift Δδ≈0.05 ppm) |
| Limit of Detection (LOD) | 0.05% | 0.1% | 1.0% - 2.0% |
| Analysis Time | 15 – 25 minutes | 30 – 40 minutes | 5 minutes (after prep) |
| Primary Utility | Routine QC & Batch Release | Trace impurity profiling | Orthogonal confirmation |
Step-by-Step Experimental Protocols
To ensure a self-validating system, the following protocols incorporate internal system suitability checks.
Protocol A: Chiral HPLC Determination of ee
This method utilizes a normal-phase system optimized to suppress silanol interactions.
1. Reagent Preparation:
-
Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio.
-
Basic Modifier: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase. Causality: DEA acts as a sacrificial base, competitively binding to the acidic silanol groups on the stationary phase, thereby preventing the basic piperidine nitrogen from binding and tailing[2].
-
Sample Solution: Dissolve 1.0 mg of the (R)-2-Piperidinecarboxamide batch in 1.0 mL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralcel OD-H or equivalent (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (the amide chromophore provides optimal absorption here)[2].
3. System Suitability & Execution:
-
Inject 10 µL of a racemic standard ((R/S)-2-Piperidinecarboxamide). Ensure the resolution ( Rs ) between the two enantiomeric peaks is ≥2.0 .
-
Inject the batch sample. The (S)-enantiomer typically elutes first, followed by the desired (R)-enantiomer.
-
Calculation: %ee=Area(R)+Area(S)Area(R)−Area(S)×100
Protocol B: Orthogonal Validation via 1 H-NMR with CSA
Used during initial method validation to confirm HPLC peak purity and rule out co-eluting achiral impurities.
1. Sample Preparation:
-
Weigh 10 mg of the (R)-2-Piperidinecarboxamide batch and dissolve in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Add 2.0 equivalents (~25 mg) of (R)-(-)-mandelic acid (the Chiral Solvating Agent) to the NMR tube. Causality: The carboxylic acid of mandelic acid protonates the piperidine nitrogen, forming a tight diastereomeric ion pair, maximizing the magnetic anisotropy exerted by the mandelic acid's phenyl ring on the analyte.
2. Acquisition:
-
Acquire a standard 1D 1 H-NMR spectrum at 400 MHz or higher (minimum 64 scans for adequate signal-to-noise ratio).
3. Data Analysis:
-
Locate the signal for the α -proton of the piperidine ring (typically around 3.2 - 3.5 ppm).
-
In the presence of the CSA, this signal will split into two distinct multiplets corresponding to the (R) and (S) enantiomers.
-
Integrate the two signals to determine the enantiomeric ratio. If the batch is highly pure, the (S)-enantiomer signal should be at or below the baseline noise level.
References
-
MDPI. (2023, November 8). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved March 11, 2026, from [Link]
-
ResearchGate. (2005). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. Retrieved March 11, 2026, from [Link]
-
New Drug Approvals. (2021, October 28). ROPIVACAINE. Retrieved March 11, 2026, from [Link]
Sources
- 1. 2-Piperidinecarboxamide, (R)- | Benchchem [benchchem.com]
- 2. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride | MDPI [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. ≥98% (HPLC), Local anesthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
